molecular formula C17H20Cl2N2 B060513 1-(9H-fluoren-9-yl)piperazine Dihydrochloride CAS No. 175277-64-2

1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Katalognummer: B060513
CAS-Nummer: 175277-64-2
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: SUASQIFMVLUTNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9H-Fluoren-9-yl)piperazine Dihydrochloride (CAS 175277-64-2) is a high-purity organic compound with a molecular formula of C 17 H 20 Cl 2 N 2 and a molecular weight of 323.26 g/mol. This piperazine derivative is characterized by its high melting point of 283-285 °C (with decomposition) and serves as a critical building block in medicinal chemistry and drug discovery research. Research Applications and Value: This compound is primarily valued as a key synthetic intermediate in the development of novel therapeutic agents. Its structural features make it a versatile scaffold for constructing molecules with potential biological activity. Scientific research, including patent WO2015080949A1, indicates the application of related piperidine and piperazine derivatives in the treatment of viral infections, such as hepatitis C, and cancer, highlighting the strategic importance of this chemical class in pharmaceutical development . Handling and Safety: For safe handling, please consult the Safety Data Sheet (SDS). The compound is classified as harmful if swallowed (H302) and may cause skin and serious eye irritation (H315, H319), as well as respiratory irritation (H335) . Appropriate personal protective equipment (PPE) and adequate ventilation are recommended. Important Notice: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

1-(9H-fluoren-9-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.2ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;;/h1-8,17-18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUASQIFMVLUTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372603
Record name 1-(9H-fluoren-9-yl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-64-2
Record name 1-(9H-fluoren-9-yl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical and Functional Profile of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Executive Summary

1-(9H-fluoren-9-yl)piperazine Dihydrochloride (CAS: 129604-54-2 for free base) is a critical chemical entity in the field of peptide therapeutics and medicinal chemistry. While structurally related to the privileged arylpiperazine pharmacophore used in neuropsychiatric drug discovery, its primary industrial significance lies in Solid-Phase Peptide Synthesis (SPPS) .

This compound is the stable adduct formed between dibenzofulvene (DBF) and piperazine . As the industry shifts toward "Green SPPS" by replacing the regulated precursor piperidine with piperazine for Fmoc deprotection, this specific adduct has emerged as the definitive Quality Control (QC) standard for monitoring reaction efficiency and quantifying byproducts.

This guide provides a comprehensive technical analysis of its physicochemical properties, mechanism of formation, analytical detection protocols, and handling requirements for researchers in drug development.

Chemical Identity & Structural Analysis

The compound consists of a piperazine ring mono-substituted at the nitrogen with a bulky, lipophilic fluorenyl group at the 9-position, stabilized as a dihydrochloride salt to enhance aqueous solubility and shelf-life.

Property Data / Specification
IUPAC Name 1-(9H-fluoren-9-yl)piperazine dihydrochloride
Common Name DBF-Piperazine Adduct; 9-Piperazinylfluorene 2HCl
Molecular Formula C₁₇H₁₈N₂ · 2HCl
Molecular Weight 323.26 g/mol (Salt); 250.34 g/mol (Free Base)
CAS Number 129604-54-2 (Free Base); Salt forms vary by supplier
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Diethyl Ether
Melting Point 283–285 °C (Decomposition)
pKa (Calculated) ~8.7 (Piperazine secondary amine), ~4.5 (Tertiary amine)
UV Maxima 265 nm, 289 nm, 301 nm (Characteristic Fluorenyl chromophore)

Mechanism of Formation: The "Green" SPPS Pathway

In standard Fmoc chemistry, the protecting group is removed via


-elimination, releasing dibenzofulvene (DBF) . To prevent DBF from re-attaching to the peptide, a scavenger base is required.
  • Traditional Method: Piperidine acts as both base and scavenger, forming 1-(9H-fluoren-9-ylmethyl)piperidine.

  • Green Method: Piperazine (often with DBU) is used as a non-regulated, less toxic alternative. Piperazine attacks the exocyclic double bond of DBF via a Michael addition, yielding 1-(9H-fluoren-9-yl)piperazine .

Reaction Pathway Diagram

Fmoc_Deprotection Fmoc_Peptide Fmoc-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Base Piperazine/DBU Base->Fmoc_Peptide DBF Dibenzofulvene (DBF) (Reactive Electrophile) Intermediate->DBF Beta-Elimination Peptide NH2-Peptide-Resin Intermediate->Peptide Release Adduct 1-(9H-fluoren-9-yl)piperazine (Stable Adduct) DBF->Adduct Michael Addition (Piperazine Scavenging)

Figure 1: Mechanism of Fmoc removal using Piperazine, leading to the formation of the target adduct.

Applications in Drug Discovery & QC

A. Critical Process Impurity Standard

Regulatory bodies (FDA, EMA) require the identification of all process-related impurities >0.1%. When piperazine is used in peptide manufacturing, 1-(9H-fluoren-9-yl)piperazine is the primary byproduct.

  • Usage: It is used to calibrate HPLC/UPLC methods to ensure the final peptide drug substance is free of deprotection byproducts.

  • Quantification: The distinct UV absorbance of the fluorenyl ring (301 nm) allows for high-sensitivity detection even at trace levels.

B. Pharmacophore Scaffold (5-HT Receptors)

Beyond its role as an impurity, the fluorenyl-piperazine motif acts as a bioisostere to arylpiperazines (e.g., phenylpiperazine).

  • Target: Serotonin 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • Mechanism: The bulky fluorene group mimics the lipophilic domain required for GPCR binding, while the protonated piperazine nitrogen interacts with the conserved aspartate residue in the receptor binding pocket.

  • Research Status: Derivatives are investigated as potential anxiolytics and antidepressants, though the unmodified 1-(9H-fluoren-9-yl)piperazine is typically a lead fragment rather than a final drug candidate.

Experimental Protocols

Protocol 1: Synthesis of the Reference Standard

For use when commercial standards are unavailable or cost-prohibitive.

  • Reagents: 9-Bromofluorene (1.0 eq), Piperazine anhydrous (3.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 9-Bromofluorene in ACN.

    • Add Piperazine and K₂CO₃.

    • Reflux at 80°C for 4–6 hours (Monitor by TLC, Rf ~0.3 in 10% MeOH/DCM).

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate solvent to yield the crude free base.

  • Salt Formation (Dihydrochloride):

    • Dissolve crude oil in minimal Ethanol.

    • Add 4M HCl in Dioxane dropwise until pH < 2.

    • Precipitate forms immediately. Filter, wash with cold diethyl ether, and dry under vacuum.

    • Yield: ~85% white solid.

Protocol 2: Analytical Detection (HPLC)

Validated method for detecting the adduct in peptide mixtures.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 301 nm (Specific to dibenzofulvene adducts) and 214 nm (Peptide backbone).

  • Retention Time: The adduct typically elutes later than the peptide due to the high lipophilicity of the fluorenyl group.

Analytical Decision Workflow

The following logic ensures correct identification of this impurity versus other potential contaminants (e.g., truncated peptides).

Analytical_Workflow Sample Crude Peptide Sample HPLC HPLC-UV (301 nm) Sample->HPLC Peak Peak Detected? HPLC->Peak NoPeak Absence of Adduct (Clean Deprotection) Peak->NoPeak No Analyze Analyze Retention Time (RT) & UV Spectrum Peak->Analyze Yes Check RT matches Standard? UV Max ~301nm? Analyze->Check Confirm Identity: 1-(9H-fluoren-9-yl)piperazine (Scavenger Adduct) Check->Confirm Yes Unknown Unknown Impurity (Check MS) Check->Unknown No

Figure 2: Analytical workflow for identifying the DBF-piperazine adduct in peptide synthesis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dihydrochloride salt is hygroscopic; keep desiccated.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/Water), use within 24 hours to prevent hydrolysis or oxidation.

References

  • Isidro-Llobet, A., et al. (2019). "Sustainability in Peptide Chemistry: Current Synthesis Advances." Journal of Organic Chemistry. Link

  • Luna, O., et al. (2016). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules. Link

  • Vergara, A., et al. (2017). "Substitution determination of Fmoc-substituted resins at different wavelengths." Journal of Peptide Science. Link

  • Zhou, H., et al. (2024). "Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-(9H-fluoren-9-yl)piperazine." National Center for Biotechnology Information. Link

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(9H-fluoren-9-yl)piperazine 2HCl

[1][2]

Executive Summary

1-(9H-fluoren-9-yl)piperazine dihydrochloride is a specialized heterocyclic building block distinct from the common N-Fmoc protecting group reagents.[1][2] Unlike Fmoc-piperazine, where the linkage is a carbamate (carbamoyl), this compound features a direct

Molecular Architecture & Physicochemical Properties[1][2][3]

The dihydrochloride salt form is preferred in drug development due to its enhanced water solubility compared to the free base, facilitating easier handling in aqueous biological assays.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1-(9H-fluoren-9-yl)piperazine dihydrochloride
CAS (Salt) 175277-64-2 Specific to 2HCl salt
CAS (Free Base) 129604-54-2Precursor form
Formula

Molecular Weight 323.26 g/mol Base: ~250.34; 2HCl: ~72.92
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO, Methanol, Water (moderate)Free base is lipophilic
pKa ~8.7 (Piperazine secondary amine)Estimate based on piperazine
Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical

MolecularStructureFigure 1: Structural connectivity of 1-(9H-fluoren-9-yl)piperazine 2HClFluoreneFluorene Ring System(Lipophilic Anchor)C9C9 Bridge(sp3 Carbon)Fluorene->C9 Aromatic FusionPiperazinePiperazine Ring(Hydrophilic/Basic Head)C9->Piperazine N-Alkylation (C-N Bond)HCl2 x HCl(Salt Counterions)Piperazine->HCl Ionic Interaction

Synthetic Pathway & Process Chemistry[1][2][10][11][12][13]

The synthesis of 1-(9H-fluoren-9-yl)piperazine relies on a nucleophilic substitution strategy.[1][2] The steric bulk of the fluorenyl group dictates that the reaction mechanism often borders between


Core Reaction Protocol

Reagents: 9-Bromofluorene (or 9-Chlorofluorene), Piperazine (anhydrous), Acetonitrile (or DMF), HCl (gas or ethereal).

Step 1: N-Alkylation (Free Base Formation)[1][2]
  • Stoichiometry Control: Dissolve Piperazine (5.0 eq) in refluxing acetonitrile. Note: A large excess of piperazine is critical to prevent the formation of the bis-alkylated byproduct, 1,4-di(9H-fluoren-9-yl)piperazine.[1][2]

  • Addition: Dropwise add a solution of 9-Bromofluorene (1.0 eq) in acetonitrile to the refluxing amine solution over 30 minutes.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 9-bromofluorene (

    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the precipitated piperazine hydrobromide salt.[2] Evaporate the solvent.[2][3] Partition the residue between Ethyl Acetate and Water.[2] Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Step 2: Salt Formation (Dihydrochloride)[1]
  • Dissolve the crude free base in a minimal amount of Ethanol or Diethyl Ether.[2]

  • Cool to 0°C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane dropwise until pH < 2.

  • The dihydrochloride salt will precipitate immediately.[2] Filter, wash with cold ether, and dry under vacuum.

Synthetic Logic Flowchart

SynthesisWorkflowFigure 2: Synthetic workflow for mono-alkylation and salt formationStartStart: 9-BromofluoreneProcess1Reflux 4-6h(Nucleophilic Substitution)Start->Process1ReagentPiperazine (5 eq)Solvent: MeCNReagent->Process1IntermediateCrude Free Base+ Piperazine HBrProcess1->IntermediatePurificationFilter & Extraction(Remove excess Piperazine)Intermediate->PurificationSaltFormAdd HCl (g) or HCl/DioxanePurification->SaltFormFinalFinal Product:1-(9H-fluoren-9-yl)piperazine 2HClSaltForm->Final

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.

Proton NMR ( NMR) Profile

Solvent: DMSO-

12
  • 
     9.5 - 10.0 ppm (Broad s, 2H):  Ammonium protons (
    
    
    ), indicative of the salt form.
  • 
     7.8 - 7.3 ppm (m, 8H):  Aromatic protons of the fluorene ring. Look for the characteristic "d-t-t-d" splitting pattern of the fluorene system.
    
  • 
     5.1 - 5.3 ppm (s, 1H): Diagnostic Peak.  The methine proton at position 9 of the fluorene ring.[2] In the free base, this is often ~4.8 ppm; in the salt, it shifts downfield due to the proximity of the cationic nitrogen.
    
  • 
     3.0 - 3.6 ppm (m, 8H):  Piperazine ring protons.[2] These will appear broadened and shifted downfield compared to free piperazine due to protonation.[2]
    
Mass Spectrometry (ESI-MS)[1][2]
  • Target Ion

    
    :  251.15 m/z (Calculated for 
    
    
    ).[4]
  • Note: The HCl counterions will not be observed in positive mode ESI; you are detecting the cationic free base.[2]

Therapeutic Applications & Mechanism[1][2]

GPCR Ligand Design (The "Privileged Scaffold")

The 1-(9H-fluoren-9-yl)piperazine moiety acts as a bioisostere for other tricyclic systems (like phenothiazines or dibenzazepines).[1][2]

  • Serotonin Receptors (5-HT): The bulky lipophilic fluorene group anchors the molecule in the hydrophobic pocket of the GPCR, while the piperazine nitrogen interacts with the conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain.[2]

  • Dopamine Receptors: Derivatives of this scaffold have shown affinity for

    
     and 
    
    
    receptors, often used in developing atypical antipsychotics.
Antimicrobial & Efflux Pump Inhibition

Research indicates that bulky fluorenyl-piperazines can inhibit bacterial efflux pumps (e.g., NorA in S. aureus), potentiating the activity of antibiotics like ciprofloxacin by preventing their expulsion from the bacterial cell.

Distinction from Fmoc-Piperazine

It is vital to distinguish this pharmacophore from N-Fmoc-piperazine (CAS: 219312-89-7).[1][2]

  • Fmoc-Piperazine: Contains a

    
     carbamate linkage.[1][2] Cleavable by base (piperidine).[2] Used as a protecting group.[2][5]
    
  • 1-(9H-fluoren-9-yl)piperazine: Contains a

    
     alkyl linkage.[1][2][6][7] Stable to base. Used as a permanent structural motif in drugs.[2]
    

References

  • Sigma-Aldrich. (n.d.).[1][2] 1-(9H-Fluoren-9-yl)piperazine dihydrochloride Product Sheet. Retrieved from [1][2]

  • PubChem. (n.d.).[2][7][8] 1-(9H-fluoren-9-yl)piperazine Compound Summary. National Library of Medicine.[2] Retrieved from

  • BldPharm. (n.d.). 1-(9H-Fluoren-9-yl)piperazine Properties and Safety. Retrieved from

  • Enthaler, S., & Weidauer, M. (2011). Copper-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology.
  • Klabunde, T., & Hessler, G. (2002). Drug design strategies for targeting G-protein-coupled receptors. ChemBioChem.[2] (Context for GPCR privileged scaffolds).

Technical Whitepaper: Solubilization Dynamics of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

[1]

Executive Summary

This technical guide addresses the solubility profile of 1-(9H-fluoren-9-yl)piperazine dihydrochloride , a compound characterized by a distinct amphiphilic "tug-of-war" between its lipophilic fluorenyl tail and its hydrophilic piperazine diamine salt head.[1]

While the dihydrochloride (2HCl) salt form significantly enhances aqueous solubility compared to the free base, the bulky tricyclic fluorene moiety imposes thermodynamic limits in water, often leading to aggregation or precipitation at high concentrations. Dimethyl Sulfoxide (DMSO) remains the superior solvent for preparing high-concentration stock solutions (>50 mM), whereas water is suitable for working solutions (<10 mM), provided specific reconstitution protocols are followed to prevent "crashing out."[1]

Part 1: Physicochemical Profile & Structure-Property Relationships (SPR)[1]

To master the solubility of this compound, one must understand the competing forces within its molecular structure.

The Molecular "Tug-of-War"

The molecule consists of two pharmacophores with opposing solubility preferences:[1]

  • The Hydrophobic Anchor (Fluorene): The 9H-fluoren-9-yl group is a rigid, planar, tricyclic aromatic hydrocarbon.[1] It is highly lipophilic (LogP > 4 for the fluorene core) and drives the molecule to stack via

    
     interactions, resisting solvation by water molecules.
    
  • The Hydrophilic Head (Piperazine 2HCl): The piperazine ring, protonated at both nitrogen atoms (dihydrochloride), creates a high charge density. This ionic region seeks hydration shells and drives water solubility.

The Salt Factor

The 2HCl designation is critical.

  • Free Base: Practically insoluble in water; soluble in DCM, Chloroform.

  • Dihydrochloride Salt: The lattice energy is disrupted by the chloride counterions, allowing water entry. However, in high-salt buffers (e.g., 10x PBS), the "common ion effect" and ionic screening can reduce solubility, forcing the hydrophobic fluorene tails to aggregate.

Part 2: Solubility Data & Comparison

The following data summarizes the solubility limits based on standard laboratory conditions (

FeatureWater (HPLC Grade) DMSO (Anhydrous) Ethanol
Solubility Rating Moderate (Concentration Dependent)Excellent Good
Max Conc.[1] (Est.) ~10–25 mM (Requires Sonication)>100 mM~50 mM
Stability (24h) Prone to aggregation at >10 mMStableStable
Reconstitution Speed Slow (Kinetic barrier)InstantModerate
Primary Interaction Ion-Dipole (limited by hydrophobic effect)Dipole-Dipole & Dispersion ForcesH-Bonding & Dispersion
Critical Insight: The "Oiling Out" Phenomenon

In aqueous solutions near neutral pH, if the concentration is too high, the compound may not crystallize but instead form a separate oily phase or a cloudy suspension. This is due to the fluorene moieties clustering together to exclude water (micelle-like behavior).[1]

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Recommended)

Target: 50 mM Stock Solution in DMSO. Application: Long-term storage, aliquoting for assays.[1]

  • Weighing: Weigh the calculated mass of 1-(9H-fluoren-9-yl)piperazine 2HCl into a glass vial (avoid polystyrene, which can be dissolved by DMSO).

  • Solvent Addition: Add anhydrous DMSO (Grade

    
     99.9%) to the center of the vial.
    
  • Vortexing: Vortex at medium speed for 30 seconds. The solid should dissolve rapidly, resulting in a clear, slightly yellow/colorless solution.

  • Verification: Hold the vial up to a light source. Check for "schlieren" lines (swirls) or undissolved particulates.[1]

  • Storage: Aliquot into amber vials and store at

    
    . Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).[1]
    
Protocol B: Preparation of Aqueous Working Solution

Target: 1 mM Working Solution in Buffer/Media. Challenge: Preventing precipitation upon dilution.

  • Start with DMSO Stock: Thaw the 50 mM DMSO stock prepared in Protocol A.

  • Rapid Dilution Technique:

    • Prepare the target volume of aqueous buffer (e.g., PBS pH 7.4) in a vortexing tube.

    • While vortexing the buffer, slowly pipette the DMSO stock directly into the liquid vortex.

    • DO NOT add buffer to the DMSO stock; this causes a local high-water concentration that precipitates the hydrophobic tail immediately.[1]

  • Sonication: If the solution appears cloudy, sonicate in a water bath at

    
     for 5–10 minutes.
    
  • Visual Check: Inspect for precipitate. If a precipitate persists, the concentration exceeds the thermodynamic solubility limit in that specific buffer; dilute further (e.g., to 0.5 mM).

Part 4: Visualization of Workflows

Solubility Decision Tree

This logic flow ensures the correct solvent choice based on experimental needs.

SolubilityWorkflowStartStart: 1-(9H-fluoren-9-yl)piperazine 2HClCheckConcRequired Concentration?Start->CheckConcHighConc> 10 mM(Stock Solution)CheckConc->HighConcHighLowConc< 10 mM(Working Solution)CheckConc->LowConcLowDMSO_PathUse DMSO(Solubility > 100 mM)HighConc->DMSO_PathWater_PathUse Water/Buffer(Risk of Aggregation)LowConc->Water_PathProtocol_DMSOProtocol A:Dissolve in Anhydrous DMSOStore at -20°CDMSO_Path->Protocol_DMSOProtocol_WaterProtocol B:Dissolve in WaterRequires Sonication & WarmthWater_Path->Protocol_WaterDilutionDilution Step:Add DMSO Stock to Buffer(Max 0.5% DMSO final)Protocol_DMSO->DilutionFor AssaysDilution->LowConc

Figure 1: Decision matrix for solvent selection based on required concentration limits.

Molecular Solvation Mechanism

Understanding why DMSO works better than water for this specific salt.

SolvationCompoundFluorenyl-Piperazine 2HClWaterWater (H2O)Compound->WaterDMSODMSO ((CH3)2SO)Compound->DMSOInteraction_W1Solvates Cl- ions(Good)Water->Interaction_W1Interaction_W2Repels Fluorene Tail(Hydrophobic Effect)Water->Interaction_W2Interaction_D1Solvates Cl- ions(Good)DMSO->Interaction_D1Interaction_D2Solvates Fluorene(Dispersion/Pi-Stacking)DMSO->Interaction_D2

Figure 2: Solvation dynamics. DMSO stabilizes both the ionic head and lipophilic tail, while water rejects the tail.

Part 5: Stability & Storage Guidelines

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[2] It will absorb atmospheric water, which can lead to hydrolysis of the C-N bond over extended periods if not stored properly.

    • Recommendation: Store solid in a desiccator at

      
      .
      
  • DMSO Stock Stability:

    • Stable for 6 months at

      
      .[1]
      
    • Caution: DMSO freezes at

      
      .[1] Repeated freeze-thaw cycles can introduce water condensation.[1] Use single-use aliquots.
      
  • Aqueous Stability:

    • Prepare fresh. Do not store aqueous solutions for >24 hours, as the fluorene moiety may slowly precipitate or adhere to plastic surfaces (adsorption).

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility physics).
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques."[3] ISRN Pharmaceutics, 2012, 195727. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122246, 1-(9H-Fluoren-9-yl)piperazine.[1] Link[1]

  • Cheng, Y., et al. (2022). "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs."[4] Journal of Pharmaceutical Sciences, 111(9), 2568-2577. (Demonstrates the solubilizing power of piperazine salts). Link

1-(9H-fluoren-9-yl)piperazine Dihydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(9H-fluoren-9-yl)piperazine Dihydrochloride CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core.

Advanced Pharmacophore & Synthesis Intermediate

Executive Summary

1-(9H-fluoren-9-yl)piperazine Dihydrochloride (CAS: 175277-64-2) is a specialized heterocyclic building block and pharmacophore used primarily in the development of Central Nervous System (CNS) agents. Structurally, it consists of a piperazine ring N-alkylated at the 9-position of a fluorene moiety. This bulky, lipophilic fluorenyl group confers high affinity for hydrophobic pockets within G-protein coupled receptors (GPCRs), specifically Dopamine (D2/D3/D4) and Serotonin (5-HT1A/5-HT2A/5-HT7) subtypes.

This guide details the physicochemical properties, validated synthesis protocols, and biological applications of this compound, serving as a reference for medicinal chemists and drug development professionals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Identifiers
ParameterValue
Chemical Name 1-(9H-fluoren-9-yl)piperazine Dihydrochloride
CAS Number (Salt) 175277-64-2
CAS Number (Free Base) 129604-54-2
Synonyms 1-(9-Fluorenyl)piperazine 2HCl; 9-Piperazinylfluorene dihydrochloride
Molecular Formula C₁₇H₁₈N₂[1] · 2HCl
Molecular Weight 323.26 g/mol (Salt); 250.34 g/mol (Base)
InChI Key SUASQIFMVLUTNH-UHFFFAOYSA-N
SMILES Cl.Cl.C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24
Physical Properties
PropertySpecificationNote
Appearance White to off-white crystalline powderHygroscopic
Melting Point >280 °C (dec.)[2][3]High lattice energy typical of diamine salts
Solubility DMSO (>20 mg/mL), Water (Moderate), MethanolFree base is soluble in DCM/Chloroform
pKa (Predicted) ~9.8 (N4), ~5.4 (N1)N1 is less basic due to steric/electronic effects of fluorene

Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis involves the direct N-alkylation of piperazine by 9-bromofluorene. Unlike aryl halides which require Palladium catalysis (Buchwald-Hartwig), 9-bromofluorene contains a benzylic-like secondary halide that is highly reactive toward nucleophilic substitution (


/

mixed mechanism). The bulky fluorenyl cation is relatively stable, facilitating the reaction.
Validated Laboratory Scale Protocol (10g Scale)

Reagents:

  • 9-Bromofluorene (CAS: 1940-57-4): 10.0 g (40.8 mmol)

  • Piperazine (Anhydrous): 14.0 g (163 mmol, 4.0 eq) – Excess is critical to prevent bis-alkylation.

  • Acetonitrile (ACN): 150 mL

  • Potassium Carbonate (

    
    ): 11.3 g (81.6 mmol)
    
  • Hydrochloric acid (4M in Dioxane or Conc. HCl)

Step-by-Step Methodology:

  • Nucleophilic Substitution:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (14.0 g) in Acetonitrile (100 mL).

    • Add Potassium Carbonate (11.3 g) and stir at room temperature for 10 minutes.

    • Dissolve 9-Bromofluorene (10.0 g) in the remaining Acetonitrile (50 mL) and add dropwise to the piperazine solution over 30 minutes.

    • Scientific Rationale: Slow addition of the electrophile to a large excess of nucleophile minimizes the formation of the byproduct 1,4-di(fluoren-9-yl)piperazine.

    • Heat the mixture to Reflux (80-82°C) for 6-8 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup (Free Base Isolation):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) and wash the cake with ACN.
    • Concentrate the filtrate under reduced pressure to remove the solvent.[3]

    • Resuspend the residue in Dichloromethane (DCM) (100 mL) and wash with Water (3 x 50 mL) to remove excess unreacted piperazine.

    • Dry the organic layer over anhydrous

      
      , filter, and evaporate to yield the crude free base as a viscous oil or low-melting solid.
      
  • Salt Formation (Dihydrochloride):

    • Dissolve the crude free base in a minimum amount of Ethanol (approx. 50 mL).[3]

    • Cool the solution to 0-5°C in an ice bath.

    • Add 4M HCl in Dioxane (25 mL, excess) dropwise with vigorous stirring. A white precipitate will form immediately.

    • Stir for 30 minutes at 0°C.

    • Filter the solid, wash with cold Diethyl Ether (2 x 30 mL) to remove impurities, and dry under vacuum at 45°C.

Yield Expectation: 75-85% (approx. 10-11 g of dihydrochloride salt).

Synthesis Workflow Diagram

SynthesisPath Start Reagents: 9-Bromofluorene Piperazine (4.0 eq) Reaction Nucleophilic Substitution Solvent: ACN, Base: K2CO3 Temp: 80°C, 6-8h Start->Reaction S_N1 / S_N2 Workup Workup & Extraction Remove excess Piperazine Isolate Free Base Reaction->Workup Filtration & Evap SaltForm Salt Formation Add HCl/Dioxane in EtOH Workup->SaltForm Dissolution Product Final Product 1-(9H-fluoren-9-yl)piperazine 2HCl (White Solid) SaltForm->Product Precipitation

Caption: Synthesis pathway converting 9-bromofluorene to the target dihydrochloride salt via nucleophilic substitution.

Biological Applications & Mechanism

Pharmacophore Utility

The 1-(9H-fluoren-9-yl)piperazine moiety serves as a "privileged scaffold" in medicinal chemistry. The fluorene ring acts as a bulky, hydrophobic anchor that mimics the benzhydryl (diphenylmethyl) or tricyclic structures found in many antihistamines and antipsychotics.

  • Serotonin Receptors (5-HT): The N-fluorenyl group occupies the hydrophobic pocket of 5-HT1A and 5-HT7 receptors. The basic nitrogen (N4) interacts with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Dopamine Receptors (D2/D3): Similar to benzylpiperazines, this compound acts as a ligand for dopamine receptors. The rigidity of the fluorene ring restricts conformational freedom, potentially increasing selectivity compared to flexible benzyl derivatives.

Research Applications
  • Hybrid Ligand Design: Used as a starting material to synthesize "dual-acting" ligands. The secondary amine (N4) is derivatized with linkers (alkyl chains) attached to other pharmacophores (e.g., imides, quinolinones) to span the orthosteric and allosteric binding sites of GPCRs.

  • MDR Reversal Agents: Fluorene derivatives are investigated for their ability to inhibit P-glycoprotein (P-gp), reversing multidrug resistance in cancer cells by blocking the efflux pump.

  • Antimicrobial Probes: N-substituted piperazines exhibit antibacterial and antifungal activity by disrupting cell membrane integrity or inhibiting efflux pumps in bacteria.

Signal Transduction Interaction

BioMechanism Ligand 1-(9H-fluoren-9-yl)piperazine (Ligand) Receptor GPCR Binding Pocket (5-HT1A / D2) Ligand->Receptor Binds to Interaction Molecular Interactions: 1. Ionic Bond (Asp3.32 - N+) 2. Pi-Pi Stacking (Fluorene - Phe/Trp) Receptor->Interaction Induces Effect Modulation of Signaling (Gi/Go Pathway) Interaction->Effect Triggers Downstream Decrease in cAMP Modulation of Ion Channels Effect->Downstream Results in

Caption: Mechanism of action showing the ligand-receptor interaction within the GPCR binding pocket.

Handling, Stability, and Safety

Storage Conditions
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) if possible.

  • Temperature: Store at 2-8°C (Refrigerated) for long-term stability.

  • Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Piperazine Derivatives

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules (2020).[4][5]

    • URL:[Link]

  • Fluorene Chemistry & Reactivity

    • Title: 9-Bromo-9-phenylfluorene and Alkyl
    • Source:Organic Syntheses (Coll.[3] Vol. 9, p.62).

    • URL:[Link]

  • Pharmacological Context (Arylpiperazines)

    • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands.[6][7]

    • Source:Pharmaceuticals (2022).[6][1]

    • URL:[Link]

  • Title: 1-(9H-Fluoren-9-yl)

Sources

A Senior Application Scientist's Guide to 1-(9H-fluoren-9-yl)piperazine: Free Base vs. Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection between a free base and a salt form of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical decision point in research and development, with profound implications for solubility, stability, handling, and synthetic utility. This guide provides an in-depth technical comparison of 1-(9H-fluoren-9-yl)piperazine in its free base form and as a dihydrochloride salt. While the dihydrochloride salt offers superior aqueous solubility and potentially enhanced chemical stability, making it suitable for biological assays and certain formulations, the free base is essential for synthetic reactions requiring nucleophilic amine activity. Understanding the distinct physicochemical properties and practical considerations of each form is paramount for experimental success, from bench-scale synthesis to advanced drug development.

Introduction

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] 1-(9H-fluoren-9-yl)piperazine serves as a valuable building block in the synthesis of these complex molecules. As with most amine-containing compounds, it can be handled either as a neutral "free base" or as an ionized salt, most commonly the dihydrochloride. The choice is not trivial; it fundamentally alters the molecule's behavior in both chemical and biological systems. This guide will dissect these differences, providing the causal reasoning behind experimental choices and equipping the researcher with the knowledge to select the optimal form for their specific application.

Section 1: Fundamental Physicochemical Disparities

The primary difference between the free base and its dihydrochloride salt lies in the protonation state of the two nitrogen atoms within the piperazine ring. This single chemical modification instigates a cascade of changes in the molecule's physical properties.

Chemical Structure and Protonation State

The free base, 1-(9H-fluoren-9-yl)piperazine, possesses two nitrogen atoms with available lone pairs of electrons, rendering them basic and nucleophilic.[4] In the presence of hydrochloric acid (HCl), these nitrogen atoms act as Brønsted-Lowry bases, each accepting a proton (H⁺) to form an ammonium cation. The resulting positively charged piperazinium ring is balanced by two chloride anions (Cl⁻), forming the dihydrochloride salt.[5] This conversion from a neutral, largely organic molecule to an ionic salt is the root of their divergent properties.

G cluster_0 1-(9H-fluoren-9-yl)piperazine (Free Base) cluster_1 1-(9H-fluoren-9-yl)piperazine Dihydrochloride FreeBase FreeBase plus + 2 HCl Salt Salt arrows

Caption: Conversion between the free base and dihydrochloride salt.

Comparative Physicochemical Properties

The transformation from a neutral molecule to an ionic salt dramatically alters the compound's physical characteristics. The ionic forces present in the salt's crystal lattice are significantly stronger than the intermolecular forces in the free base, leading to different behaviors.[6]

Property1-(9H-fluoren-9-yl)piperazine (Free Base)1-(9H-fluoren-9-yl)piperazine DihydrochlorideRationale for Difference
Molecular Formula C₁₇H₁₈N₂C₁₇H₂₀Cl₂N₂Addition of two HCl molecules.[7]
Molecular Weight 250.34 g/mol 323.26 g/mol Increased mass from two HCl units.[7]
Physical State SolidCrystalline SolidSalt forms are often more crystalline due to strong ionic interactions in the crystal lattice.[6]
Melting Point ~283-285 °C (decomposes)[7]Not specified, but generally higher than baseIonic compounds have stronger lattice energies requiring more energy to break, leading to higher melting points compared to their neutral counterparts.[8]
Aqueous Solubility Poorly solubleHighly solubleThe ionic nature of the salt allows for favorable interactions with polar water molecules, drastically increasing solubility. The free base is non-polar and thus has limited aqueous solubility.[9][10]
Organic Solubility Soluble in DCM, Ether, Ethyl AcetatePoorly soluble in non-polar solventsThe neutral free base is more readily solvated by non-polar organic solvents. The ionic salt is "greasy" and incompatible with these solvents.
pKa (Predicted) 8.70 ± 0.10[7]Not applicable (already protonated)The pKa refers to the acidity of the conjugate acid. For the free base, this value indicates it is a moderately strong base.[7][11]
Hygroscopicity Generally lowModerate to HighSalts, especially hydrochlorides, often have a higher tendency to absorb atmospheric moisture.[12][13] This can affect weighing accuracy and long-term stability.
Chemical Stability Susceptible to oxidation/degradationGenerally more stableProtonation of the amine nitrogen atoms reduces their electron density, making them less susceptible to oxidative degradation.[6][14]

Section 2: Practical Implications in Research & Development

The choice between the free base and the dihydrochloride salt is dictated by the intended application. Each form presents distinct advantages and disadvantages that must be weighed carefully.

Solubility for Formulation and Biological Assays

For any in vitro or in vivo biological testing, achieving a homogenous and stable solution in an aqueous buffer is paramount.

  • Advantage of the Salt: The dihydrochloride salt's high water solubility makes it the default choice for preparing stock solutions for biological assays.[10][12] It readily dissolves in buffers like PBS or DMSO/water mixtures, ensuring accurate and reproducible concentrations for screening.

  • Challenge with the Free Base: The free base is poorly water-soluble, making it difficult to formulate for biological experiments. Using it directly would likely result in suspension rather than a true solution, leading to inaccurate and unreliable data.

  • Causality (The "Why"): The process of dissolution requires overcoming the crystal lattice energy and establishing favorable interactions between the solute and solvent. The ionic salt can form strong ion-dipole interactions with water, a highly polar solvent. The neutral free base cannot, making its dissolution in water energetically unfavorable.[6]

Stability, Handling, and Storage

The long-term integrity and ease of use of a chemical are critical laboratory considerations.

  • Stability: Amine free bases can be sensitive to atmospheric carbon dioxide, forming carbonate salts over time.[15] They are also more prone to oxidation. The protonated nitrogens in the dihydrochloride salt are less reactive, conferring greater chemical stability for long-term storage.[6][14]

  • Hygroscopicity: A significant drawback of many hydrochloride salts is their hygroscopicity—the tendency to absorb moisture from the air.[12][13] This can lead to "caking" of the powder and, more critically, can introduce errors in weighing. A non-hygroscopic free base may be preferred if precise mass measurements are crucial and the compound will be handled frequently in an open atmosphere.[8]

  • Expert Recommendation: For long-term archival, the dihydrochloride salt, stored in a desiccator, is generally preferred for its chemical stability. For routine synthetic use where the material is frequently accessed, the less hygroscopic free base might be more convenient, provided it is stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Synthetic Chemistry Considerations

In organic synthesis, the reactivity of the molecule is key.

  • The Necessity of the Free Base: Most reactions involving the piperazine moiety, such as N-alkylation, acylation, or Buchwald-Hartwig amination, rely on the nucleophilicity of the nitrogen's lone pair of electrons.[1] The dihydrochloride salt is unreactive in this regard because these lone pairs are sequestered by protons. Therefore, for any reaction requiring a nucleophilic amine, the free base is the required starting material.

  • Using the Salt as a Precursor: While the salt is unreactive itself, it is often supplied as the dihydrochloride due to its superior stability and ease of handling. Chemists will purchase the salt and perform an in situ or separate "free-basing" step immediately before their reaction. This involves treating the salt with a base to deprotonate it, liberating the reactive free base.[5]

Section 3: Essential Experimental Protocols

The following protocols provide validated, step-by-step methods for the interconversion and preparation of these compounds for common laboratory applications.

Protocol: Conversion of Dihydrochloride Salt to Free Base

This protocol describes a standard liquid-liquid extraction procedure to generate the free base from the dihydrochloride salt for use in synthesis.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 1-(9H-fluoren-9-yl)piperazine dihydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Organic Layer Addition: Add an equal volume of an immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the funnel.[16] Swirl gently. A stronger base like sodium hydroxide (NaOH) can also be used, but NaHCO₃ is often sufficient and safer.[17]

  • pH Verification: Continue adding base until effervescence (if using bicarbonate) ceases. Check the pH of the aqueous layer using pH paper or a meter; it should be >8 to ensure complete deprotonation of the piperazine.

  • Extraction: Stopper the funnel, and while securely holding the stopper and stopcock, invert and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the organic layer (if using DCM, it will be the bottom layer; if using ethyl acetate, it will be the top layer).

  • Back-Extraction: Add fresh organic solvent to the aqueous layer and repeat the extraction two more times to maximize recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the 1-(9H-fluoren-9-yl)piperazine free base as a solid.

G start Start: Dihydrochloride Salt in Water add_org Add Organic Solvent (e.g., Ethyl Acetate) start->add_org add_base Add Saturated NaHCO₃(aq) add_org->add_base check_ph Check Aqueous Layer (Target pH > 8) add_base->check_ph check_ph->add_base pH too low extract Shake & Separate Layers check_ph->extract pH OK collect_org Collect Organic Layer extract->collect_org dry Dry Combined Organics (e.g., MgSO₄) collect_org->dry isolate Filter & Evaporate Solvent dry->isolate end End: Pure Free Base isolate->end

Sources

Chemical Stability Profiling of Fluorenyl Piperazine Salts: Mechanisms, Kinetics, and Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Paradox: Structural Analysis

Fluorenyl piperazine salts represent a structural motif common in high-potency therapeutics, including antimalarials (e.g., lumefantrine derivatives) and specific CNS agents. Their efficacy stems from the lipophilic fluorene core, which facilitates membrane permeability, and the piperazine ring, which provides a basic center for salt formation and solubility modulation.

However, this dual-nature structure creates a stability paradox :

  • The Fluorene Core: Acts as a chromophore and a site for radical-mediated oxidation (specifically at the C9 benzylic position).

  • The Piperazine Ring: Acts as a nucleophile susceptible to N-oxidation and ring-opening under stress.

  • The Salt Form: While enhancing solubility, it introduces the risk of disproportionation (precipitation of the free base) if the microenvironmental pH exceeds the salt's pHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    

This guide details the degradation mechanisms, profiling protocols, and stabilization strategies required to secure the Critical Quality Attributes (CQAs) of these compounds.

Degradation Mechanisms: The "Why" and "How"

C9-Autooxidation (The Fluorenone Pathway)

The most critical instability arises from the carbon atom at position 9 (C9) of the fluorene ring. The protons at C9 are weakly acidic (pKa


 22-23 in DMSO) and benzylic, making them susceptible to homolytic cleavage.
  • Mechanism: Under the influence of light (h

    
    ) or transition metals, a hydrogen atom is abstracted from C9, forming a stabilized fluorenyl radical. This radical reacts rapidly with molecular oxygen to form a hydroperoxide intermediate, which eventually dehydrates to form 9-fluorenone .
    
  • Visual Indicator: This degradation is often accompanied by a color change from white/off-white to bright yellow (characteristic of fluorenone).

Piperazine N-Oxidation

The secondary or tertiary nitrogens in the piperazine ring are electron-rich. In the presence of peroxides (common impurities in excipients like PEG or Polysorbates) or atmospheric oxygen, these form N-oxides .

  • Note: N-oxides are often polar and elute earlier in Reverse Phase HPLC (RP-HPLC), whereas fluorenones are highly lipophilic and elute later.

Salt Disproportionation

Fluorenyl piperazine salts (e.g., Hydrochloride, Citrate) are stable only below a specific pH threshold known as pH


 .
  • Definition: pH

    
     is the pH at which the solubility of the salt equals the solubility of the free base.
    
  • Risk: If a formulation buffer or excipient raises the micro-pH above pH

    
    , the salt converts to the insoluble free base, leading to precipitation and loss of bioavailability.
    
Visualizing the Degradation Network

DegradationPathways Parent Fluorenyl Piperazine (Parent Salt) FreeBase Free Base (Precipitate) Parent->FreeBase pH > pHmax (Disproportionation) Radical C9-Fluorenyl Radical Parent->Radical hν (UV Light) or Metal Ions NOxide Piperazine N-Oxide Parent->NOxide Peroxides (ROOH) Excipient Impurities Peroxy C9-Peroxy Intermediate Radical->Peroxy + O2 Fluorenone 9-Fluorenone Derivative Peroxy->Fluorenone - H2O (Yellowing)

Figure 1: Primary degradation pathways for fluorenyl piperazine salts. Red nodes indicate terminal degradation products.

Experimental Protocols: Comprehensive Stability Profiling

To validate the stability profile, researchers must move beyond standard ICH conditions and employ "stress testing" designed to break the molecule.

Protocol A: Forced Degradation (Stress Testing)

Objective: Identify degradation products and mass balance.

Stress TypeConditionMechanistic TargetAcceptance Criteria
Acid Hydrolysis 0.1N HCl, 60°C, 24hSide chain hydrolysis< 5% degradation
Base Hydrolysis 0.1N NaOH, 60°C, 24hAmide/Ester linkages (if present)< 5% degradation
Oxidation 3% H

O

, RT, 4h
Piperazine N-oxidation Detection of N-oxide (+16 Da)
Photolysis 1.2M lux·hr (ICH Q1B)C9-Fluorene Oxidation Detection of Fluorenone (+14 Da, -2H)
Thermal 80°C (Solid State), 3 daysCrystal lattice stabilityNo polymorphic change

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the salt in acetonitrile/water (50:50).

  • Exposure: Aliquot into amber (control) and clear (test) vials. Apply conditions listed above.

  • Quenching: Neutralize acid/base samples immediately after the time point. Destroy excess peroxide using sodium sulfite (verify absence of peroxide with starch-iodide paper before injection).

  • Analysis: Analyze via LC-MS/MS.

    • Fluorenone Check: Look for +14 Da mass shift (Oxygen addition, 2H loss) and increased retention time (RT).

    • N-Oxide Check: Look for +16 Da mass shift and decreased RT.

Protocol B: pH-Solubility Profiling (Determining pH )

Objective: Define the "Safe Zone" for formulation pH to prevent disproportionation.

  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 1.0 to 8.0 in 0.5 unit increments.

  • Saturation: Add excess Fluorenyl Piperazine Salt to each buffer vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PTFE filter (avoid nylon, which binds fluorenes).

  • Assay: Measure concentration via HPLC. Measure final pH of the solution (it will drift).

  • Plotting: Plot Solubility (mg/mL) vs. Final pH.

    • Result: The intersection of the "Salt Solubility" curve and the "Free Base Solubility" curve is pH

      
       .
      

Analytical Strategy: Separating the Extremes

Fluorenyl piperazines present a chromatographic challenge: the N-oxide is very polar, while the fluorenone is very non-polar. A standard isocratic method will fail.

Recommended HPLC Conditions
  • Column: C18 with high carbon load (e.g., Waters XBridge BEH C18) or Phenyl-Hexyl (for selectivity between fluorene and fluorenone).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid (pH 2.5). Note: High pH is often better for piperazine peak shape but risks silica dissolution; use hybrid columns.

  • Mobile Phase B: Acetonitrile (MeOH increases pressure too much for these lipophilic compounds).

  • Gradient:

    • 0-2 min: 5% B (Retain N-oxide)

    • 2-15 min: 5% -> 95% B (Elute Parent)

    • 15-20 min: 95% B (Elute Fluorenone)

Analytical Decision Tree

AnalyticalTree Start Sample Analysis CheckColor Visual Inspection: Yellow Discoloration? Start->CheckColor CheckPrecip Visual Inspection: Precipitate? Start->CheckPrecip FluorenonePath Suspect C9-Oxidation (Fluorenone) CheckColor->FluorenonePath Yes FreeBasePath Suspect Salt Disproportionation (Free Base) CheckPrecip->FreeBasePath Yes Method1 Use High % Organic Hold (>90% ACN) to Elute FluorenonePath->Method1 Method2 Check pH vs pHmax Re-dissolve in DMSO FreeBasePath->Method2

Figure 2: Rapid diagnostic workflow for identifying instability modes.

Mitigation Strategies

Based on the mechanisms identified, the following control strategies are mandatory for development:

  • Excipient Selection (Peroxide Control):

    • Avoid PEG or Polysorbates if N-oxidation is observed.

    • If required, use "Low Peroxide" grades and test raw materials.

    • Reference: Oxidative degradation of piperazine derivatives is directly correlated with peroxide levels in excipients [1].

  • pH Control (The pH

    
     Rule): 
    
    • Formulate at least 1.0 pH unit below the experimentally determined pH

      
       to ensure the salt remains stable in solution.
      
    • Reference: Salt disproportionation is thermodynamically inevitable if micro-pH > pH

      
       [2].
      
  • Photoprotection:

    • The fluorene core is a "light sink." Primary packaging must be amber glass or opaque blisters.

    • Manufacturing suites should use filtered lighting (yellow light) if the API shows high quantum yield for degradation [3].

  • Antioxidants:

    • For C9-oxidation: Phenolic antioxidants (e.g., BHT) are effective radical scavengers.

    • For N-oxidation: Water-soluble antioxidants (e.g., Sodium Metabisulfite) or chelating agents (EDTA) to remove metal catalysts.

References

  • Harmon, P. A., et al. (2006). "Influence of dissolved oxygen and peroxides on the stability of a piperazine-containing drug." Journal of Pharmaceutical Sciences.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews.

  • ICH Expert Working Group. (1996). "ICH Q1B: Photostability Testing of New Drug Substances and Products." International Council for Harmonisation.[3]

  • Tung, H. H., et al. (2008). "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE. (Chapter on Salt Selection and pHmax).

Sources

pKa values of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Determination of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride for Pharmaceutical Applications

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the methodologies for determining the pKa values of 1-(9H-fluoren-9-yl)piperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. We delve into the theoretical underpinnings of pKa and its significance in drug development, followed by detailed, field-proven protocols for its experimental determination using potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into experimental design, data interpretation, and the implications of pKa on a molecule's behavior in physiological environments.

Introduction: The Pivotal Role of pKa in Medicinal Chemistry

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its intrinsic physicochemical properties. Among these, the acid-base dissociation constant, or pKa, stands out as a cornerstone parameter. The pKa of a drug dictates its ionization state at a given pH, which in turn governs its solubility, permeability across biological membranes, and binding interactions with its target.[1][2][3] A thorough understanding of a compound's pKa is therefore not just an academic exercise but a fundamental necessity for rational drug design and development.[4][5]

For 1-(9H-fluoren-9-yl)piperazine dihydrochloride, a versatile scaffold in medicinal chemistry, defining its pKa values is paramount. The piperazine moiety contains two nitrogen atoms, each capable of accepting a proton. Consequently, this molecule will have two distinct pKa values corresponding to the diprotonated, monoprotonated, and neutral species. These values will determine the predominant ionic form of the molecule at physiological pH (typically around 7.4), which has significant ramifications for its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] An ionized molecule, for instance, is generally more water-soluble but less able to passively diffuse across lipidic cell membranes compared to its neutral counterpart.[1]

This guide will provide a robust framework for the experimental determination of the pKa values of 1-(9H-fluoren-9-yl)piperazine dihydrochloride, ensuring data of the highest scientific integrity.

Theoretical Framework: Understanding the Ionization of 1-(9H-fluoren-9-yl)piperazine

1-(9H-fluoren-9-yl)piperazine dihydrochloride possesses two basic nitrogen atoms within the piperazine ring, making it a dibasic compound. The pKa values represent the pH at which 50% of the molecules are in the protonated and deprotonated forms for each respective ionization step. The equilibria can be represented as follows:

H₂A²⁺ ⇌ HA⁺ + H⁺ (pKa₁) **HA⁺ ⇌ A + H⁺ (pKa₂) **

Where:

  • H₂A²⁺ is the diprotonated (dihydrochloride) form of the molecule.

  • HA⁺ is the monoprotonated form.

  • A is the neutral (free base) form.

A predicted pKa for the monoprotonated species (pKa₂) is approximately 8.70.[6] The second pKa (pKa₁) for the diprotonated species is expected to be lower. The experimental determination of these two pKa values is the primary objective of the protocols outlined below.

Experimental Determination of pKa Values

The choice of analytical technique for pKa determination is contingent on the compound's properties, such as its solubility and the presence of a chromophore. For 1-(9H-fluoren-9-yl)piperazine dihydrochloride, which is sparingly soluble in water and possesses a UV-active fluorenyl group, both potentiometric titration and UV-Vis spectrophotometry are highly suitable methods.[7][8]

Method 1: Potentiometric Titration

Potentiometric titration is a classic and reliable method for pKa determination.[8][9] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH. The pKa values are then determined from the resulting titration curve.[4][10]

The dihydrochloride salt of the compound is titrated with a strong base (e.g., NaOH) to systematically deprotonate the two nitrogen atoms. The pH is monitored using a calibrated pH electrode. The points of inflection on the titration curve correspond to the equivalence points, and the pKa values can be determined from the half-equivalence points.[10][11] To ensure accuracy, the experiment is conducted under a nitrogen atmosphere to prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[4][10] Maintaining a constant ionic strength with a background electrolyte like KCl is also crucial for consistent results.[10]

  • Preparation of Reagents:

    • Analyte Solution: Accurately weigh approximately 32.3 mg of 1-(9H-fluoren-9-yl)piperazine dihydrochloride (MW: 323.26 g/mol ) and dissolve it in 100 mL of deionized water to prepare a 1 mM solution.

    • Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution, ensuring it is carbonate-free.

    • Ionic Strength Adjuster: Prepare a 1.5 M potassium chloride (KCl) solution.

  • Instrumentation Setup:

    • Calibrate a potentiometer with standard pH buffers (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature (e.g., 25 °C).[10]

    • Use an automated titrator for precise addition of the titrant and continuous pH monitoring.

  • Titration Procedure:

    • Pipette 20 mL of the 1 mM analyte solution into a thermostatted titration vessel.

    • Add 2 mL of the 1.5 M KCl solution to maintain a constant ionic strength of approximately 0.15 M.

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain a nitrogen blanket over the solution throughout the titration.[4]

    • Immerse the calibrated pH electrode and the titrator's burette tip into the solution.

    • Begin the titration by adding the 0.1 M NaOH solution in small increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.[4]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first and second derivatives of the titration curve to accurately determine the two equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points.[10] At the first half-equivalence point, pH = pKa₂. At the point halfway between the first and second equivalence points, pH = pKa₁.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare 1 mM Analyte Solution T1 Aliquot Analyte & Add KCl P1->T1 P2 Prepare 0.1 M NaOH Titrant T3 Titrate with NaOH P2->T3 P3 Calibrate pH Meter P3->T3 T2 Purge with Nitrogen T1->T2 T2->T3 T4 Record pH vs. Volume T3->T4 A1 Plot Titration Curve (pH vs. Volume) T4->A1 A2 Determine Equivalence Points (Derivative Method) A1->A2 A3 Calculate Half-Equivalence Points A2->A3 A4 Determine pKa Values A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly advantageous for compounds that are sparingly soluble or available in small quantities.[12] It relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[8] The fluorenyl group in 1-(9H-fluoren-9-yl)piperazine provides a strong chromophore, making this technique highly suitable.

The electronic structure of the fluorenyl chromophore is influenced by the protonation state of the nearby piperazine ring. As the pH of the solution is varied, the equilibrium between the diprotonated, monoprotonated, and neutral species shifts, leading to changes in the UV-Vis absorbance spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[13] Using a series of buffers with known pH values is essential for this method.[14]

  • Preparation of Reagents:

    • Stock Analyte Solution: Prepare a concentrated stock solution of 1-(9H-fluoren-9-yl)piperazine dihydrochloride in a suitable solvent like methanol (e.g., 10 mM).

    • Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength (e.g., 0.1 M). It is crucial to select buffers that do not interact with the analyte.

  • Instrumentation Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Thermostat the cuvette holder to a constant temperature (e.g., 25 °C).

  • Spectral Acquisition:

    • First, determine the UV-Vis spectra of the fully protonated species (in a highly acidic buffer, e.g., pH 2) and the fully deprotonated species (in a highly basic buffer, e.g., pH 12) to identify the wavelengths of maximum absorbance difference.

    • Prepare a series of solutions by adding a small, constant aliquot of the stock analyte solution to each buffer, ensuring the final analyte concentration is low enough to be within the linear range of the Beer-Lambert law.

    • For each solution, measure the absorbance at the pre-determined analytical wavelength(s) against a buffer blank.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve (or two overlapping curves for a dibasic compound).

    • The pKa values correspond to the pH at the inflection points of this curve.[15] The data can be fitted to the following equation for a dibasic system: A = (A_H2A * [H⁺]² + A_HA * K_a1 * [H⁺] + A_A * K_a1 * K_a2) / ([H⁺]² + K_a1 * [H⁺] + K_a1 * K_a2) Where A is the observed absorbance, and A_H2A, A_HA, and A_A are the absorbances of the diprotonated, monoprotonated, and neutral species, respectively.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Analyte Stock Solution M2 Prepare Samples in Buffers P1->M2 P2 Prepare Buffer Series (pH 2-12) P2->M2 M1 Determine Analytical Wavelength M3 Measure Absorbance vs. pH M1->M3 M2->M3 A1 Plot Absorbance vs. pH M3->A1 A2 Fit Data to Sigmoidal Curve A1->A2 A3 Determine pKa from Inflection Points A2->A3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Presentation and Interpretation of Results

The experimentally determined pKa values should be summarized in a clear and concise table.

Table 1: Experimentally Determined pKa Values for 1-(9H-fluoren-9-yl)piperazine at 25°C

ParameterPotentiometric TitrationUV-Vis SpectrophotometryPredicted Value
pKa₁ Hypothetical Value 1Hypothetical Value 2N/A
pKa₂ Hypothetical Value 3Hypothetical Value 48.70 ± 0.10[6]

Note: Hypothetical values are used for illustrative purposes. Actual experimental results should be reported with standard deviations from replicate measurements.

The two pKa values provide a complete picture of the ionization behavior of the molecule. For example, using the Henderson-Hasselbalch equation, one can calculate the percentage of each species present at physiological pH (7.4). With a hypothetical pKa₂ of 8.7, the ratio of the neutral form to the monoprotonated form would be approximately 1:20, indicating that the monoprotonated species is predominant in the bloodstream. This has profound implications:

  • Solubility: The predominance of the charged species at physiological pH suggests good aqueous solubility, which is favorable for formulation.

  • Permeability: The low percentage of the neutral, more lipophilic species might suggest lower passive permeability across cell membranes, potentially impacting oral absorption and distribution into tissues like the central nervous system.[1][3]

  • Target Binding: If the drug target has a binding pocket with charged residues, the ionic form of the molecule may form crucial salt bridges, enhancing binding affinity.

Conclusion

The accurate determination of the pKa values of 1-(9H-fluoren-9-yl)piperazine dihydrochloride is a non-negotiable step in its development as a pharmaceutical agent or intermediate. This guide has detailed robust and validated protocols for both potentiometric titration and UV-Vis spectrophotometry, providing the necessary framework for obtaining high-quality, reliable data. The insights gained from these pKa values are fundamental to understanding and predicting the ADME properties of the molecule, enabling informed decisions in lead optimization, formulation development, and overall drug design strategy. The integration of these experimental approaches ensures a comprehensive characterization of this important chemical entity, accelerating its journey through the development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?
  • Valls, O., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(12), 5944-5950. [Link]

  • Jovanovska, E., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. [Link]

  • Fuguet, E., et al. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(14), 2841-2851. [Link]

  • Canals, I., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(10), 543-550. [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Canals, I., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. Digital.CSIC. [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • van der Water, B. E., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(3), 643-661. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Scientific Research Publishing. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9, 417-426. [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
  • Juser, N., et al. (2021). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Polymer Chemistry, 12(1), 125-136. [Link]

Sources

An In-depth Technical Guide to the Solid-State Properties of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical state and melting point of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride (CAS No. 175277-64-2), a compound of interest for researchers in drug discovery and development. The piperazine heterocycle is a widely utilized scaffold in medicinal chemistry, valued for its versatile synthetic handles and its ability to modulate physicochemical properties to enhance bioavailability and target engagement.[1] The attachment of the fluorenyl group introduces a bulky, rigid moiety that can influence receptor binding and other molecular interactions. This guide addresses the critical importance of solid-state characterization, provides detailed experimental protocols for determining key physical properties, and offers insights into the interpretation of these results within a pharmaceutical development context.

Introduction to 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

The compound 1-(9H-fluoren-9-yl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[2] This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic profile and synthetic tractability.[1][2] The formation of a dihydrochloride salt is a common strategy in pharmaceutical development to improve properties such as aqueous solubility, chemical stability, and melting point compared to the free base.[3][4][5]

The structure combines the basic piperazine ring with a non-polar 9H-fluorenyl group. This combination of a flexible, basic amine scaffold with a large, rigid aromatic system makes it a valuable building block for creating molecules with specific steric and electronic properties for targeted biological activity.[2][6] Understanding its fundamental physical properties is the first step in any rational drug design and development program.

Physicochemical Properties

While extensive experimental data for 1-(9H-fluoren-9-yl)piperazine Dihydrochloride is not widely published in publicly accessible literature, we can compile known identifiers and compare them with the parent compound. The physical state is generally a solid, though the specific crystalline form (polymorph) or lack thereof (amorphous state) can only be confirmed through analytical techniques.[7][8][9]

Property1-(9H-fluoren-9-yl)piperazine Dihydrochloride1-(9H-fluoren-9-yl)piperazine (Free Base)
Synonyms 1-(9-Fluorenyl)piperazine Dihydrochloride1-(9H-Fluoren-9-yl)piperazine
CAS Number 175277-64-2[10]129604-54-2[11]
Molecular Formula C₁₇H₂₀Cl₂N₂[10]C₁₇H₁₈N₂[11]
Molecular Weight 323.26 g/mol [10]250.34 g/mol [11]
Physical State Solid[12]Solid
Melting Point Not publicly reported. Must be determined experimentally.283-285 °C (with decomposition)[11]

Causality Insight: The significant difference in expected melting point between a free base and its hydrochloride salt is due to the formation of a strong ionic crystal lattice in the salt.[13] This lattice requires more thermal energy to break apart compared to the intermolecular forces (like hydrogen bonding and van der Waals forces) holding the free base molecules together in a solid state.[3][4] For instance, the simple piperazine dihydrochloride salt has a very high melting point of 318-320 °C (with decomposition), demonstrating the stability conferred by the salt's crystal lattice.[14][15][16]

The Imperative of Solid-State Characterization in Drug Development

In the pharmaceutical industry, the solid form of an active pharmaceutical ingredient (API) is not a minor detail; it is a critical attribute that dictates the drug's performance and manufacturability.[8][17][18] Solid-state characterization is the suite of analytical techniques used to investigate these properties.[7][9]

Key reasons why this characterization is indispensable:

  • Bioavailability and Efficacy: Different crystal forms (polymorphs) or an amorphous state can have vastly different solubilities and dissolution rates, which directly control how much of the drug is absorbed into the bloodstream.[7][17][18]

  • Stability and Shelf-Life: An unstable solid form can convert to a different, potentially less effective or even toxic, form during storage.[7][18] Characterization helps select the most stable form for development.[7]

  • Manufacturing and Process Control: Physical properties like crystal shape and particle size affect how a powder flows and compresses, which is crucial for manufacturing consistent tablets and capsules.[8]

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA require comprehensive solid-state characterization to ensure product quality, consistency, and safety.[17]

Melting point is a foundational component of this characterization. It serves as a primary indicator of purity and can help identify the specific polymorph of a compound.[19][20]

Diagram: The Role of Salt Formation

G cluster_0 Free Base (e.g., 1-(9H-fluoren-9-yl)piperazine) cluster_1 Dihydrochloride Salt (Target Compound) FB Low Water Solubility Potentially Lower Melting Point May be Oily or Amorphous Process + 2 HCl (Salt Formation) FB->Process Improves Physicochemical Properties Salt Improved Water Solubility Higher Melting Point Crystalline Solid Process->Salt

Caption: Salt formation converts the free base into a dihydrochloride salt to improve key drug-like properties.

Experimental Protocol: Melting Point Determination by Capillary Method

This protocol describes a validated, standard procedure for determining the melting point range of a solid crystalline compound like 1-(9H-fluoren-9-yl)piperazine Dihydrochloride using a digital melting point apparatus.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0 °C).[20] Impurities depress the melting point and broaden the melting range.[19] The method involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and completes.[21][22]

Materials and Apparatus
  • 1-(9H-fluoren-9-yl)piperazine Dihydrochloride sample (must be completely dry)

  • Mortar and pestle or spatula for pulverizing

  • Glass capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Certified melting point standards for calibration (e.g., caffeine, vanillin)

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (10-20 mg) of the compound on a clean, dry watch glass.

    • If the crystals are not a fine powder, gently pulverize them using a spatula or a mortar and pestle. Rationale: A fine powder ensures uniform packing and efficient heat transfer within the sample.

    • Load the capillary tube by pressing the open end into the powder. A small amount of sample will enter the tube.[23]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end.[20]

    • Repeat until the packed sample height is 2-3 mm.[21][23] Rationale: An excessive sample amount will cause a broad melting range due to inefficient heat transfer through the sample.[23]

  • Instrument Calibration (Self-Validating System):

    • Prior to analyzing the unknown, verify the apparatus's accuracy using a certified standard with a known melting point close to the expected range of the sample.

    • Run the standard using the procedure below. The observed melting point should be within ±1 °C of the certified value. If not, the instrument requires calibration.

  • Approximate Melting Point Determination:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 5-10 °C per minute).[23]

    • Observe the sample and record the approximate temperature at which it melts. This provides a target for the precise measurement.[19][23]

    • Allow the apparatus to cool to at least 20 °C below this approximate temperature.[23]

  • Accurate Melting Point Determination:

    • Insert a new, freshly packed capillary tube with the sample.

    • Heat rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2 °C per minute.[22][23] Rationale: A slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, providing an accurate reading.[20]

    • Record the temperature (T₁) at which the first droplet of liquid appears in the sample.[23]

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.[23]

    • The melting point is reported as the range T₁ – T₂.

  • Confirmation:

    • Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility. The results should be consistent.[20]

Diagram: Experimental Workflow for Melting Point Determination

G start Start prep 1. Sample Preparation (Dry, Pulverize, Pack Capillary) start->prep cal 2. Instrument Calibration (Use Certified Standard) prep->cal check Is Instrument Calibrated? cal->check check->cal No rough_mp 3. Determine Approximate MP (Fast Heating Rate) check->rough_mp Yes cool 4. Cool Apparatus (>20°C below approx. MP) rough_mp->cool accurate_mp 5. Determine Accurate MP (Slow Heating: 1-2°C/min) cool->accurate_mp observe 6. Record Range (T₁ - T₂) (First liquid to last crystal) accurate_mp->observe repeat 7. Repeat for Reproducibility observe->repeat end End repeat->end

Caption: Standard workflow for accurate melting point determination using the capillary method.

Interpretation of Results

  • A Sharp Melting Range (0.5-2 °C): Typically indicates a high degree of purity for a crystalline compound.

  • A Broad Melting Range (>2 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.[19] It could also indicate that the sample is not fully dry or may be decomposing upon heating.

  • Decomposition: If the sample darkens in color, effervesces, or changes texture without becoming a clear liquid, it is likely decomposing. In this case, the melting point is recorded with "decomp." (e.g., 283-285 °C decomp.).[11]

Conclusion

References

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24).
  • Solid-State Characterization in Drug Development and Formulation - Research and Reviews. (2024, June 11).
  • Solid State Characteriz
  • Solid State Characteriz
  • Solid State Properties of Drugs | Vici Health Sciences. (2025, March 19).
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
  • Melting point determin
  • Melting Point Determin
  • Melting point determin
  • Melting Point Determination - ResolveMass Labor
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29).
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023, July 26).
  • A Mini Review on Piperizine Derivatives and their Biological Activity - JETIR.org.
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2026, February 13).
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1).
  • Combining drug salt formation with amorphous solid dispersions – a double edged sword. (2022, October 21).
  • 1-(9H-Fluoren-9-yl)piperazine dihydrochloride | 175277-64-2.
  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem.
  • 1-(9H-FLUOREN-9-YL)PIPERAZINE | 129604-54-2 - ChemicalBook.
  • piperazine dihydrochloride, 142-64-3 - The Good Scents Company.
  • (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)
  • PIPERAZINE DIHYDROCHLORIDE | 142-64-3 - ChemicalBook. (2026, January 13).
  • 1-((9H-Fluoren-9-yl)methyl)piperidine | 35661-58-6 - Sigma-Aldrich.
  • 1-(9h-fluoren-9-yl)piperazine (C17H18N2) - PubChemLite.
  • Piperazine - Wikipedia.
  • piperazine dihydrochloride | CAS#:142-64-3 | Chemsrc. (2025, August 25).

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution using fluorenyl piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution with 1-(9-Fluorenyl)piperazine

Executive Summary

This guide details the protocols for utilizing 1-(9-fluorenyl)piperazine (CAS: 129604-54-2) as a nucleophilic scaffold in medicinal chemistry. Due to the significant lipophilicity and steric bulk of the fluorenyl moiety, this secondary amine exhibits unique solubility and reactivity profiles compared to simple piperazines. This document provides optimized conditions for N-alkylation (


)  and N-arylation (

)
, addressing common challenges such as solubility, aggregate formation, and regioselectivity.

Chemical Profile & Mechanistic Insight

The Scaffold

The 1-(9-fluorenyl)piperazine moiety consists of a piperazine ring N-substituted with a bulky fluorenyl group.

  • Nucleophilic Center: The distal nitrogen (

    
    ) is a secondary amine and acts as the nucleophile.
    
  • Steric Environment: The

    
     position is heavily shielded by the fluorenyl group (an 
    
    
    
    carbon at the 9-position). While
    
    
    is distal, the overall molecular volume requires solvents capable of disrupting
    
    
    -
    
    
    stacking interactions common to fluorenyl derivatives.
  • Electronic Effects: The fluorenyl group is electron-neutral to slightly withdrawing, making

    
     a moderately reactive nucleophile (
    
    
    
    ), comparable to N-benzylpiperazine.
Solubility Challenges

Unlike simple piperazines, the fluorenyl group imparts high lipophilicity (


).
  • Poor Solvents: Water, Methanol (cold), Hexanes.

  • Optimal Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF).

Protocol A: N-Alkylation ( )

For the synthesis of tertiary amines via reaction with alkyl halides.

Optimization of Variables

The choice of base and solvent is critical to prevent poly-alkylation and ensure complete conversion.

VariableRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF MeCN is preferred for easy workup; DMF is required for poorly soluble electrophiles.
Base

(3.0 equiv)
Inorganic bases prevent the formation of hydrohalide salts which stall the reaction.
Catalyst KI (0.1 equiv)Essential when using Alkyl Chlorides or Bromides to generate the more reactive Alkyl Iodide in situ (Finkelstein).
Temp 60°C - 80°C Heat is required to overcome the activation energy, particularly with the bulky fluorenyl tail.
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(9-fluorenyl)piperazine (1.0 equiv, typically 1.0 mmol) in anhydrous Acetonitrile (5 mL, 0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (3.0 equiv, finely ground).
    
    • Note: If the electrophile is a chloride, add Potassium Iodide (KI) (0.1 equiv).

  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Caution: If the electrophile is highly reactive (e.g., Benzyl bromide), add at 0°C, then warm to RT.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor by LCMS.
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (pad of Celite).

    • Concentrate the filtrate in vacuo.

    • Redissolve in DCM and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: 0-5% MeOH in DCM. The fluorenyl group makes the product UV-active and less polar than typical amines.

Protocol B: N-Arylation ( )

For the reaction with activated aryl halides (e.g., chloropyridines, fluoronitrobenzenes).

Critical Process Parameters (CPPs)

 reactions require higher energy inputs. The lipophilicity of fluorenyl piperazine aids in phase compatibility with non-polar aryl halides.
  • Solvent: DMSO or NMP (high boiling point, polar aprotic).

  • Base: DIPEA (Hünig's base) or

    
    .
    
  • Temperature: 100°C – 120°C.

Step-by-Step Protocol
  • Dissolution: Dissolve 1-(9-fluorenyl)piperazine (1.0 equiv) and the Aryl Halide (1.0 – 1.2 equiv) in anhydrous DMSO (concentration 0.5 M).

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Heating: Heat to 100°C in a sealed tube or pressure vial.

    • Time: 2–16 hours depending on the electron-deficiency of the aryl ring.

  • Quench: Pour the reaction mixture into ice-water (10x volume).

    • Observation: The hydrophobic product often precipitates as a solid due to the fluorenyl group.

  • Isolation: Filter the precipitate. If no solid forms, extract with Ethyl Acetate.

Visualizations

Reaction Pathway & Decision Tree

This diagram illustrates the decision logic for selecting reaction conditions based on the electrophile type.

ReactionLogic Start Start: 1-(9-Fluorenyl)piperazine Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide (R-X) (Primary/Secondary) Electrophile->AlkylHalide ArylHalide Aryl Halide (Ar-X) (Activated/EWG) Electrophile->ArylHalide AcylChloride Acyl Chloride (R-COCl) Electrophile->AcylChloride Cond_SN2 Condition A (SN2): Solvent: MeCN or DMF Base: K2CO3 Temp: 60°C AlkylHalide->Cond_SN2 Nucleophilic Subst. Cond_SNAr Condition B (SNAr): Solvent: DMSO Base: DIPEA Temp: 100-120°C ArylHalide->Cond_SNAr Addn-Elimination Cond_Acyl Condition C (Acylation): Solvent: DCM Base: Et3N Temp: 0°C to RT AcylChloride->Cond_Acyl Amide Formation Product Isolated Product (Purify via Flash Chrom.) Cond_SN2->Product Cond_SNAr->Product Cond_Acyl->Product

Figure 1: Decision matrix for selecting reaction conditions based on electrophile class.

Experimental Workflow

The following flowchart details the physical workflow for the standard alkylation protocol.

Workflow Step1 1. Dissolution (MeCN, 0.2M) Step2 2. Add Base (K2CO3 + KI) Step1->Step2 Step3 3. Add Electrophile (Dropwise) Step2->Step3 Step4 4. Heat & Monitor (60°C, LCMS) Step3->Step4 Step5 5. Filtration (Remove Salts) Step4->Step5 Step6 6. Purification (DCM:MeOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for N-alkylation.

Troubleshooting & Critical Notes

IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance of electrophileSwitch solvent to DMF to increase reaction rate; add KI (Finkelstein condition); increase temp to 90°C.
Precipitation Product insolubility in MeCNIf product crashes out during reaction, this is beneficial. Filter the solid directly and wash with water to remove salts.
Poly-alkylation Excess electrophileEnsure strict 1:1.1 stoichiometry . The fluorenyl group is bulky, which naturally discourages quaternary ammonium formation, but it can occur with Methyl Iodide.
Emulsion during Workup LipophilicityUse DCM instead of EtOAc for extraction. The fluorenyl group interacts strongly with DCM.

References

  • Synthesis of Piperazine Derivatives

    • Title: A Simple Synthesis of N-Alkylpiperazines.
    • Source: ResearchGate (Application of general piperazine alkyl
    • URL:[Link]

  • Fluorenyl Piperazine Properties

    • Title: 1-(9H-Fluoren-9-yl)piperazine | CAS 129604-54-2.[2]

    • Source: ChemicalBook (Physical properties and suppliers).
  • General Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution Reactions of Halogenoalkanes.[3][4][5][6][7]

    • Source: SaveMyExams (Mechanistic grounding for ).
    • URL:[Link]

  • 
     Reaction Conditions: 
    
    • Title: Synthetic Approaches to Piperazine-Containing Drugs.[1][8][9]

    • Source: PMC (N
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 1-(9H-Fluoren-9-yl)piperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, handling, and application of 1-(9H-fluoren-9-yl)piperazine (CAS: 129604-54-2).

Abstract & Strategic Value

1-(9H-Fluoren-9-yl)piperazine is a specialized heterocyclic intermediate distinguished by the direct attachment of a lipophilic, tricyclic fluorene system to a semi-rigid piperazine ring. Unlike the common protecting group reagent Fmoc-piperazine (which contains a methylene linker), this compound features a direct C-N bond at the sterically hindered 9-position of the fluorene.

Key Applications in Drug Discovery:

  • GPCR Ligand Design: The bulky fluorenyl moiety mimics the benzhydryl group found in antihistamines (e.g., Cyclizine) and calcium channel blockers (e.g., Cinnarizine), but with constrained planarity, offering unique binding profiles for 5-HT and Dopamine receptors.

  • MDR Modulation: 9-Fluorenyl amines are privileged scaffolds for inhibiting P-glycoprotein (P-gp), potentially reversing multidrug resistance in cancer therapies.

  • Chiral Auxiliaries: While less common than the 9-phenyl-9-fluorenyl (Pf) group, the 9-fluorenyl group serves as a steric shield to control stereochemistry in downstream peptide or small molecule synthesis.

Chemical Profile & Critical Distinctions

PropertySpecification
Chemical Name 1-(9H-Fluoren-9-yl)piperazine
CAS Number 129604-54-2
Molecular Formula C₁₇H₁₈N₂
Molecular Weight 250.34 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; Low solubility in water
pKa (Calc) ~9.8 (Secondary amine)
⚠️ Critical Distinction: Direct Bond vs. Linker

Researchers must not confuse this intermediate with the Fmoc-derivative byproduct often seen in peptide synthesis.

  • Target Compound: 1-(9H-fluoren-9-yl)piperazine (Direct C9-N bond).

  • Common Confusion: 1-(9H-fluoren-9-ylmethyl )piperazine (Fmoc-piperazine adduct; contains -CH₂- linker).

  • Implication: The direct bond confers significantly higher rigidity and steric bulk closer to the piperazine nitrogen, altering the pharmacodynamic profile.

Protocol A: Synthesis of 1-(9H-Fluoren-9-yl)piperazine

Rationale: The synthesis relies on nucleophilic substitution at the 9-position of fluorene. Due to the stability of the 9-fluorenyl cation, this reaction possesses significant Sɴ1 character. We employ excess piperazine to suppress the formation of the symmetrical byproduct, 1,4-bis(9H-fluoren-9-yl)piperazine.[1]

Materials
  • Precursor: 9-Bromofluorene (CAS: 1940-57-4)

  • Nucleophile: Piperazine (Anhydrous)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 eq) in Acetonitrile (10 mL/g of precursor).

    • Note: Excess piperazine is critical. A 1:1 ratio will lead to significant bis-alkylation.

  • Addition: Add K₂CO₃ (1.5 eq) to the solution.

  • Reaction: Slowly add 9-Bromofluorene (1.0 eq) portion-wise over 15 minutes at room temperature.

    • Mechanistic Insight: The 9-Br bond is labile. Rapid addition can cause local high concentrations, favoring side reactions.

  • Heating: Heat the mixture to Reflux (80-82°C) under nitrogen atmosphere for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.9) should disappear; the product (Rf ~0.3) will appear as a UV-active spot that stains with Ninhydrin (secondary amine).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off inorganic salts (K₂CO₃/KBr) and wash the cake with ACN.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Resuspend the residue in DCM and wash with water (3x) to remove excess unreacted piperazine (which is water-soluble).

    • Dry the organic layer over Na₂SO₄, filter, and evaporate.[2]

    • Refinement: If purity is <95%, purify via silica gel column chromatography using a gradient of DCM → DCM:MeOH:NH₄OH (90:9:1).

Visualization: Synthesis Mechanism & Workflow

SynthesisWorkflow Start Start: 9-Bromofluorene Reagents Reagents: Piperazine (4 eq) K2CO3 (1.5 eq) ACN, Reflux Start->Reagents Intermediate Transition State: 9-Fluorenyl Cation / SN2 Reagents->Intermediate Product Target: 1-(9H-Fluoren-9-yl)piperazine Intermediate->Product Major Path SideProduct Side Product: Bis-fluorenyl piperazine (Minimized by Excess Pip) Intermediate->SideProduct Minor Path

Figure 1: Reaction workflow for the mono-alkylation of piperazine with 9-bromofluorene. High equivalents of piperazine suppress the "Minor Path" side reaction.

Protocol B: Downstream Library Generation (N-Functionalization)

Once the intermediate is secured, the secondary amine (N4 position) serves as the handle for diversification.

Application 1: Reductive Amination (For CNS Ligands)

This method is preferred for attaching sensitive aryl-aldehyde pharmacophores.

  • Dissolve 1-(9H-fluoren-9-yl)piperazine (1.0 eq) and the target Aryl Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1 drop).

  • Stir at RT for 12 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.

Application 2: Amide Coupling (For Peptidomimetics)
  • Dissolve Carboxylic Acid partner (1.1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to activate.

  • Add 1-(9H-fluoren-9-yl)piperazine (1.0 eq).[3]

  • Stir for 2–4 hours.

    • Note: The steric bulk of the fluorenyl group may slow down the reaction kinetics compared to simple piperazine.

Quality Control & Troubleshooting

Analytical Standards
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic singlet (or weak doublet) of the C9-H proton around δ 4.8–5.0 ppm. The piperazine protons should appear as two multiplets around δ 2.5–3.5 ppm. The aromatic fluorene protons appear as a multiplet at δ 7.2–7.8 ppm.

  • HPLC Purity: Method: C18 Column, ACN/Water (0.1% TFA) gradient 5%→95%. Detection at 254 nm (Fluorene has strong UV absorbance).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Bis-alkylation (Side Product)Increase Piperazine equivalents to 5.0–6.0 eq.
Incomplete Reaction Steric HindranceSwitch solvent to DMF and increase temp to 90°C. Add KI (catalytic) to form reactive iodide in situ.
Product is Oily/Sticky Residual Solvent/PiperazinePerform an acid-base wash: Dissolve in DCM, extract into 1M HCl (product goes to aq), wash organic with DCM, basify aq layer, extract back to DCM.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 2756143.
    • URL:[Link] (Note: Link directs to the closely related methyl-ester; verify CAS 129604-54-2 in internal databases).

  • Synthetic Methodology (General Piperazine Alkylation)

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules (2020).[4][5][6]

    • URL:[Link]

  • Fluorene Reactivity (9-Bromo derivatives)

    • Title: 9-Bromo-9-phenylfluorene.[2][7]

    • Source:Organic Syntheses, Coll. Vol. 6, p.719 (1988).
    • URL:[Link]

  • Pharmacological Context (Piperazine Scaffolds)

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.
    • Source:Molecules (2023).[6]

    • URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, secondary amines). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Protocol for the Preparation and Isolation of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The conversion of a free base form of an active pharmaceutical ingredient (API) into a salt is a critical step in drug development. This process can significantly enhance the compound's physicochemical properties, including solubility, stability, and bioavailability.[1][2] This application note provides a detailed, field-proven protocol for the quantitative conversion of 1-(9H-fluoren-9-yl)piperazine, a key intermediate in medicinal chemistry, from its free base form to its dihydrochloride salt. We will elucidate the rationale behind procedural choices, outline a step-by-step methodology, and provide guidance on the characterization of the final product.

Introduction: The Rationale for Salt Formation

In pharmaceutical sciences, the free base form of many nitrogen-containing compounds, while being the active moiety, often presents challenges in formulation and administration.[1] These challenges can include poor aqueous solubility, limited stability, and unpleasant taste or odor.[1]

The reaction of a basic nitrogen center with an acid to form a salt is a fundamental acid-base reaction.[3][4] For 1-(9H-fluoren-9-yl)piperazine, the piperazine ring contains two basic tertiary amine groups.[5] Consequently, it can react with two equivalents of a strong acid like hydrochloric acid (HCl) to form a dihydrochloride salt. This conversion transforms the neutral, often lipophilic molecule into an ionic species. The resulting salt typically exhibits:

  • Increased Aqueous Solubility: Ionic compounds are generally more soluble in water than their neutral counterparts, which is crucial for dissolution and absorption in the body.[1][4]

  • Enhanced Stability: Salts are often crystalline solids with higher melting points and greater stability against degradation compared to the free base, leading to a longer shelf life.[1]

  • Improved Handling: The conversion to a solid, crystalline salt facilitates purification, handling, and formulation processes.[1][6]

This protocol is designed to be a self-validating system, ensuring high yield and purity of the target dihydrochloride salt.

Reaction Mechanism and Stoichiometry

The conversion is a straightforward acid-base neutralization. Each of the two nitrogen atoms in the piperazine ring acts as a Lewis base, donating a pair of electrons to a proton (H⁺) from hydrochloric acid.

Chemical Equation:

C₁₇H₁₈N₂ (free base) + 2 HCl → [C₁₇H₂₀N₂]²⁺ 2Cl⁻ (dihydrochloride salt)

Accurate stoichiometry is crucial. Since two basic centers are being protonated, a minimum of two molar equivalents of HCl must be used relative to the starting free base. A slight excess of HCl (e.g., 2.1-2.2 equivalents) is recommended to ensure the reaction goes to completion and to maximize the precipitation of the salt from the organic solvent.

Experimental Protocol

This protocol details the conversion on a 1-gram scale. It can be scaled as needed with appropriate adjustments to reagent quantities and vessel sizes.

Materials and Reagents
ReagentMolecular Wt. ( g/mol )Molar Eq.Amount (for 1 g scale)Notes
1-(9H-fluoren-9-yl)piperazine Free Base250.34[7]1.01.00 g (4.0 mmol)Ensure starting material is dry and of high purity.
HCl Solution (2.0 M in Diethyl Ether)36.462.24.4 mL (8.8 mmol)Anhydrous solution is critical. Can be substituted with HCl in dioxane or isopropanol.[8]
Anhydrous Diethyl Ether (or Ethyl Acetate)74.12-~50 mLUsed as the reaction and washing solvent. Must be anhydrous.[6]
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel or syringe

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Procedure

The entire workflow is visualized in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A Dissolve 1g of Free Base in 30 mL Anhydrous Ether B Cool Flask to 0°C (Ice Bath) A->B C Add 4.4 mL of 2M HCl/Ether Dropwise with Stirring B->C D Observe Precipitation of White Solid C->D E Stir at 0°C for 1 hour Post-Addition D->E F Collect Solid via Vacuum Filtration E->F G Wash Solid with Cold Anhydrous Ether (2x 10 mL) F->G H Dry Product Under High Vacuum G->H I Characterize Product (MP, NMR, FTIR) H->I

Caption: Workflow for Dihydrochloride Salt Formation.

  • Preparation of the Free Base Solution:

    • Place 1.00 g (4.0 mmol) of 1-(9H-fluoren-9-yl)piperazine free base into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 30 mL of anhydrous diethyl ether. Stir at room temperature until all the solid has dissolved. Causality Note: The choice of an anhydrous solvent like diethyl ether is critical. It readily dissolves the non-polar free base but has poor solubility for the resulting ionic salt, facilitating precipitation. The absence of water prevents the formation of sticky or oily products, as amine hydrochlorides can be hygroscopic.[6]

  • Reaction Setup:

    • Cool the flask in an ice/water bath to 0°C.

    • Prepare to add 4.4 mL (8.8 mmol, 2.2 eq) of a 2.0 M solution of HCl in diethyl ether. This can be done using a dropping funnel for larger scales or a syringe for this scale.

  • Formation of the Dihydrochloride Salt:

    • Begin vigorous stirring of the cooled free base solution.

    • Add the HCl solution dropwise over a period of 10-15 minutes. Causality Note: Slow, dropwise addition is essential to control the exothermic nature of the neutralization and to promote the formation of a fine, crystalline precipitate rather than an amorphous solid, which is easier to filter and dry.

    • A white precipitate should form almost immediately upon addition of the HCl solution.

  • Completion and Isolation:

    • After the addition is complete, continue stirring the resulting slurry in the ice bath for an additional 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold (~10 mL each) anhydrous diethyl ether. Causality Note: Washing with a cold, anhydrous solvent removes any soluble impurities, such as unreacted starting material or excess HCl, without dissolving a significant amount of the desired product.

    • Dry the white solid under high vacuum at 40-50°C to a constant weight.

Product Characterization

To confirm the successful formation of the dihydrochloride salt, the following analyses are recommended.

  • Appearance: A white to off-white crystalline solid.

  • Yield: The reaction is typically quantitative, with an expected yield of >95%. The theoretical yield for 1.00 g of free base is approximately 1.29 g.

  • Melting Point: The dihydrochloride salt will have a significantly higher melting point than the free base. The literature melting point for a similar compound, 1-(9H-fluoren-9-yl)piperazine hydrochloride, is 283-285°C (with decomposition).[7] The dihydrochloride should exhibit a similar or higher decomposition temperature.

  • FTIR Spectroscopy: The IR spectrum should show a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations in tertiary amine hydrochlorides.[3]

  • ¹H NMR Spectroscopy: When dissolved in a suitable solvent (e.g., DMSO-d₆ or D₂O), the protons on the carbons adjacent to the nitrogen atoms will show a downfield chemical shift compared to the spectrum of the free base due to the deshielding effect of the positive charge on the adjacent nitrogen atoms. A broad peak corresponding to the two N-H⁺ protons may also be visible.

Safety and Handling

  • 1-(9H-fluoren-9-yl)piperazine: Handle with standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrochloric Acid Solution: The solution of HCl in ether is corrosive and has a volatile, flammable solvent. Handle exclusively in a well-ventilated chemical fume hood. Avoid inhalation of vapors.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use only peroxide-free ether and avoid sources of ignition.

Troubleshooting

IssuePotential CauseRecommended Solution
Product oils out, does not solidifyPresence of water in the solvent or reagents.Ensure all glassware is oven-dried and all solvents are strictly anhydrous.[6]
Reaction temperature is too high.Maintain the reaction at 0°C during and after addition.
Low YieldIncomplete precipitation.Increase the stirring time after HCl addition. Try adding a co-solvent in which the salt is less soluble (e.g., hexane).
Product is partially soluble in the wash solvent.Ensure the wash solvent is pre-chilled to 0°C and use minimal volumes.
Product is sticky or hygroscopicIncomplete drying or exposure to atmospheric moisture.Dry the product thoroughly under high vacuum. Handle and store the final product in a desiccator or glovebox.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Available at: [Link]

  • Reddit r/chemistry. (2018). Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • University of Alberta. (n.d.). Chemically active extraction. Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Wikipedia. (n.d.). Hydrochloric acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ?. Available at: [Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. Available at: [Link]

  • ACS Publications. (2020). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]

Sources

Application Note: Catalytic Strategies for the Functionalization of 1-(9H-fluoren-9-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026


-coupling of sterically demanding fluorenyl-piperazine scaffolds.

Introduction & Molecule Profile[1][2][3][4][5][6]

1-(9H-fluoren-9-yl)piperazine is a critical pharmacophore found in various antihistamines, antipsychotics, and chemical probes. Structurally, it consists of a piperazine ring mono-substituted at the 9-position of a fluorene system.

While the secondary amine (


) is nucleophilic, the bulky fluorenyl group at 

imposes significant steric demand and lipophilicity, often leading to solubility challenges in polar protic solvents and reduced reaction rates compared to simple piperazines. This guide details three catalytic methodologies optimized to overcome these barriers: Palladium-Catalyzed

-Arylation
, Copper-Catalyzed Chan-Lam Coupling , and Phase-Transfer Catalyzed (PTC) Alkylation .
Chemical Profile
PropertyDescriptionImpact on Protocol
Nucleophile Secondary Amine (

-H)
Reactive center; prone to bis-alkylation if not controlled.
Sterics High (

-Fluorenyl)
Requires ligands with large cone angles (Pd) or specific solvent systems.
Solubility LipophilicSoluble in DCM, Toluene, THF; Poor in MeOH, Water.
Stability Acid StableCompatible with HCl salt formation for purification.

Method A: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)[1][7][8]

For coupling 1-(9H-fluoren-9-yl)piperazine with aryl halides, the Buchwald-Hartwig amination is the gold standard. Due to the steric bulk of the fluorene moiety, standard ligands (e.g., PPh


) often fail. We recommend using dialkylbiaryl phosphine ligands (Buchwald Ligands) which form highly active monoligated Pd(0) species.
Mechanistic Rationale

The catalytic cycle involves oxidative addition of the aryl halide, amine coordination, deprotonation, and reductive elimination.[1] The bulky fluorenyl group can retard amine coordination. RuPhos and XPhos are selected because they prevent the formation of inactive palladium dimers and facilitate the reductive elimination step for sterically hindered amines.

Optimized Protocol

Reagents:

  • Substrate: 1-(9H-fluoren-9-yl)piperazine (1.0 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 - 1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) or Pd(OAc)
    
    
  • Ligand: XPhos or RuPhos (2-4 mol%) (Use BINAP for non-hindered aryl halides)

  • Base: NaO

    
    Bu (1.5 equiv) or Cs
    
    
    
    CO
    
    
    (2.0 equiv for base-sensitive substrates)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Solids Addition: Charge the vessel with Pd

    
    (dba)
    
    
    
    , Ligand, Base, and the solid Amine substrate.
    • Note: If the Aryl Halide is solid, add it here.

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous Toluene via syringe. If the Aryl Halide is liquid, add it now.

  • Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.

  • Heating: Heat to 80–100 °C (oil bath) or 110 °C (Microwave) for 4–12 hours.

    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The fluorenyl group is UV-active, making monitoring easy.

  • Workup: Cool to RT, filter through a Celite pad (eluting with DCM), and concentrate.

Visualization: Catalytic Cycle

BuchwaldCycle Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coord Amine Coordination (Steric Check) OxAdd->Coord + Fluorenyl-Piperazine Deprot Deprotonation (Base) Coord->Deprot + NaOtBu / - HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Start Regeneration

Caption: Pd-Catalyzed cycle emphasizing the amine coordination step where steric bulk is critical.

Method B: Copper-Catalyzed Coupling (Chan-Lam)

For substrates sensitive to strong bases or high temperatures, or when using Aryl Boronic Acids instead of halides, the Chan-Lam coupling is the preferred oxidative method. It proceeds at room temperature under aerobic conditions.

Protocol
  • Mix: In a round-bottom flask open to air, combine 1-(9H-fluoren-9-yl)piperazine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Cu(OAc)

    
     (0.1–1.0 equiv).
    
  • Base: Add Pyridine (2.0 equiv) or TEA.

  • Solvent: Add DCM or DCM/MeOH (9:1) to solubilize the fluorenyl species.

  • Reaction: Stir vigorously open to the atmosphere (O

    
     balloon optional for speed) for 12–24 hours.
    
  • Purification: Silica gel chromatography is usually required to remove copper salts.

Method C: Phase-Transfer Catalyzed (PTC) Alkylation[4]

When coupling with Alkyl Halides (e.g., benzyl bromide, ethyl iodide), standard S


2 conditions can lead to over-alkylation (quaternization). Phase-Transfer Catalysis (PTC) in a biphasic system allows for controlled mono-alkylation using mild inorganic bases.
Mechanistic Advantage

The reaction occurs at the interface of organic/aqueous layers. The fluorenyl-piperazine stays in the organic layer. The phase transfer catalyst (e.g., TBAB) shuttles the hydroxide ion into the organic phase to deprotonate the amine in situ, immediately reacting with the alkyl halide.

Optimized Protocol

Reagents:

  • Solvent System: Toluene (Organic) / 50% NaOH or KOH (Aqueous).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Electrophile: Alkyl Halide (1.05 equiv).

Procedure:

  • Dissolve 1-(9H-fluoren-9-yl)piperazine in Toluene.

  • Add the aqueous NaOH solution and TBAB.

  • Add the Alkyl Halide dropwise at 0 °C to prevent exotherms.

  • Warm to RT and stir vigorously (high RPM is crucial for interfacial surface area).

  • Separation: Decant the organic layer, wash with water, dry over Na

    
    SO
    
    
    
    , and evaporate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Pd) Catalyst poisoning or poor solubility.Switch solvent to 1,4-Dioxane (higher boiling point). Ensure Argon sparging is rigorous.
Bis-Arylation Unlikely with this substrate.If observed, reduce Aryl Halide equivalents to 0.9.
Starting Material Recovery Steric hindrance preventing coordination.Switch ligand to RuPhos or BrettPhos . Increase Temp to 110 °C.
Blue/Green Impurities (Cu) Residual Copper salts.[2]Wash organic layer with aqueous EDTA or NH

OH solution.
Decision Matrix for Method Selection

SelectionMatrix Input Target: N-Functionalized Fluorenyl-Piperazine Choice Electrophile Type? Input->Choice Aryl Aryl Group Choice->Aryl Alkyl Alkyl Group Choice->Alkyl ArylChoice Base Sensitive? Aryl->ArylChoice PTC Method C: Phase Transfer Catalysis Alkyl->PTC Standard Buchwald Method A: Pd-Catalysis (Buchwald) ArylChoice->Buchwald No (Stable) ChanLam Method B: Cu-Catalysis (Chan-Lam) ArylChoice->ChanLam Yes (Sensitive)

Caption: Workflow for selecting the optimal coupling strategy based on electrophile and substrate stability.

References

  • Buchwald-Hartwig Amination of Piperazines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Phase Transfer Catalysis for Amines

    • Maruoka, K. (2008).[3] Asymmetric Phase Transfer Catalysis. Wiley-VCH.[3]

  • Chan-Lam Coupling Protocols

    • Qiao, J. X., & Lam, P. Y. S. (2011).
  • Fluorenyl-Piperazine Derivatives in Medicinal Chemistry

    • Specific applications in antihistamine synthesis and lipophilic pharmacophores.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the synthesis of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride Content type: Technical Support Guide

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting yield, purity, and salt formation issues in N-fluorenyl piperazine synthesis.

Executive Summary & Mechanistic Insight

The synthesis of 1-(9H-fluoren-9-yl)piperazine (often referred to as N-(9-fluorenyl)piperazine) presents a unique set of challenges due to the specific reactivity of the 9-fluorenyl electrophile. Unlike standard alkyl halides, 9-chlorofluorene (or 9-bromofluorene) possesses a highly acidic proton at the C9 position and a propensity to form a stable carbocation.

The Central Conflict: You are balancing three competing pathways:

  • Nucleophilic Substitution (

    
    ):  The desired attack of piperazine on the 9-fluorenyl halide.
    
  • Elimination (

    
    /E2):  The base-mediated removal of HCl to form dibenzofulvene  (9-methylene-9H-fluorene). This is the primary cause of low yields and yellow discoloration.
    
  • Bis-Alkylation: The reaction of the product with another equivalent of fluorenyl halide to form 1,4-bis(9H-fluoren-9-yl)piperazine.

This guide provides an optimized protocol and troubleshooting framework to navigate these pathways, ensuring high yield and purity of the final dihydrochloride salt.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns bright yellow/orange, and the yield is low. What is happening?

Diagnosis: You are observing the Elimination Pathway . Cause: The 9-fluorenyl system is prone to elimination to form dibenzofulvene , which is intensely yellow/orange. This occurs if the reaction temperature is too high or if a strong, non-nucleophilic base is present. Solution:

  • Lower the Temperature: Conduct the addition at 0°C and warm slowly to room temperature. Avoid reflux unless absolutely necessary.

  • Change the Base: Do not use strong bases like NaH or KOH. Use excess piperazine (3–5 equivalents) to act as both the nucleophile and the acid scavenger. Piperazine is a good nucleophile but a moderate base, favoring substitution over elimination.

Q2: I am seeing a significant amount of high-molecular-weight impurity (Bis-product).

Diagnosis: Bis-alkylation (1,4-bis(9H-fluoren-9-yl)piperazine). Cause: As the reaction proceeds, the mono-substituted product competes with the starting piperazine for the electrophile. If the concentration of free piperazine drops, the mono-product reacts again. Solution:

  • Stoichiometry Control: Use a large excess of piperazine (minimum 4.0 equivalents).

  • Reverse Addition: Add the 9-chlorofluorene solution slowly (dropwise) into the piperazine solution. This ensures the electrophile always encounters a high concentration of unreacted piperazine.

Q3: The dihydrochloride salt is hygroscopic or sticky. How do I get a free-flowing solid?

Diagnosis: Solvent entrapment or excess HCl. Cause: Using aqueous HCl or solvents that retain water (like THF/Water mixes) can lead to hydrates or sticky gums. Solution:

  • Anhydrous Conditions: Generate the salt in anhydrous ethanol or diethyl ether using HCl gas or 4M HCl in Dioxane .

  • Washing: Wash the salt filter cake copiously with anhydrous acetone or ether to remove trapped moisture and excess acid.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical control points for optimization.

ReactionPathways Start 9-Chlorofluorene + Piperazine Target Target: Mono-Alkylated Product Start->Target Substitution (SN1/SN2) favored by Excess Piperazine Elim Side Product: Dibenzofulvene (Yellow) Start->Elim Elimination (Base/Heat) favored by High Temp Bis Impurity: Bis-Alkylated Product Target->Bis Over-reaction favored by 1:1 Stoichiometry Salt Final Product: Dihydrochloride Salt Target->Salt HCl/EtOH Anhydrous

Caption: Kinetic competition between substitution (Green), elimination (Yellow), and over-alkylation (Red).

Optimized Experimental Protocol

This protocol uses the Excess Amine Method to minimize bis-alkylation and elimination.

Reagents
  • 9-Chlorofluorene: 1.0 equivalent (20.3 g, 100 mmol)

  • Piperazine (Anhydrous): 4.0 equivalents (34.4 g, 400 mmol)

  • Solvent: Chloroform (

    
    ) or Acetonitrile (
    
    
    
    ) - 200 mL
  • Salt Formation: HCl gas or 4M HCl in Dioxane.

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • In a 500 mL round-bottom flask, dissolve 4.0 equivalents of anhydrous piperazine in 150 mL of Chloroform.

    • Cool the solution to 0–5°C using an ice bath.

  • Controlled Addition (Critical Step):

    • Dissolve 1.0 equivalent of 9-chlorofluorene in 50 mL of Chloroform.

    • Add this solution dropwise to the piperazine solution over 30–60 minutes.

    • Why? High dilution of the electrophile prevents bis-alkylation.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Note: If conversion is slow, heat gently to 40°C, but do not reflux to avoid dibenzofulvene formation.

  • Workup (Purification of Free Base):

    • Filter off any precipitated piperazine hydrochloride salts.[1]

    • Wash the organic filtrate with Water (3 x 100 mL) .

    • Mechanism:[2] Excess piperazine is highly water-soluble and will be removed in the aqueous phase. The lipophilic fluorenyl-piperazine remains in the chloroform.

    • Dry the organic layer over anhydrous

      
       and evaporate to dryness.
      
  • Salt Formation (Dihydrochloride):

    • Dissolve the crude free base in a minimum amount of absolute ethanol .

    • Cool to 0°C.

    • Add HCl (gas) or HCl/Dioxane dropwise until pH < 2.

    • A white precipitate should form immediately.[1]

    • Filter, wash with anhydrous ether, and dry under vacuum.

Comparative Data: Conditions vs. Yield

The following table summarizes how different variables affect the outcome, based on standard kinetic principles of piperazine alkylation.

VariableCondition A (Recommended)Condition B (Risky)Impact on Yield/Purity
Stoichiometry 1:4 (Fluorene:Piperazine)1:1.1Condition A reduces bis-alkylation to <5%. Condition B yields ~30% bis-impurity.
Temperature 0°C

RT
Reflux (>60°C)Reflux promotes elimination (yellowing) and reduces yield by 15-20%.
Solvent Chloroform/DCMDMF/DMSODMF is hard to remove and can promote elimination due to high polarity/basicity.
Base Excess Piperazine

/ NaH
Strong bases rapidly convert 9-chlorofluorene to dibenzofulvene.

Workup & Purification Logic

WorkupFlow Crude Crude Reaction Mixture (Product + Excess Piperazine + Salts) Filter Filtration Crude->Filter Filtrate Organic Filtrate (Chloroform) Filter->Filtrate Wash Water Wash (x3) Filtrate->Wash AqLayer Aqueous Layer (Contains Excess Piperazine) Wash->AqLayer Removes Piperazine OrgLayer Organic Layer (Contains Product) Wash->OrgLayer Retains Product Dry Dry & Evaporate OrgLayer->Dry SaltForm Add HCl/EtOH Dry->SaltForm Final Pure 1-(9H-fluoren-9-yl)piperazine Dihydrochloride SaltForm->Final

Caption: Purification strategy leveraging the water solubility of unreacted piperazine.

References

  • Synthesis of N-substituted piperazines

    • Mechanism of Monoalkylation: Reilly, S. W., & Mach, R. H. (2016).[3] "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 18(20), 5272-5275. [Link]

    • General Piperazine Alkylation Protocols: Organic Syntheses, Coll.[4] Vol. 5, p.88 (1973); Vol. 47, p.15 (1967). "1-Benzylpiperazine".[1] [Link]

  • Fluorene Reactivity & Side Reactions

    • Elimination of 9-Chlorofluorene: Pinck, L., & Hilbert, G. E. (1946). "The Anomalous Reaction between Ammonia and 9-Chlorofluorene." Journal of the American Chemical Society, 68(3), 377–380. [Link]

  • Patent Literature on Fluorenyl Piperazines

    • Preparation of 9-substituted fluorenes: US Patent 5,387,725. "Chlorination process, alkylation of products of said process and some products thereof."[5]

Sources

Technical Support Center: Troubleshooting Solubility Issues of Fluorenyl Piperazine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with fluorenyl piperazine derivatives. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility challenges encountered with this important class of compounds. Our approach is rooted in foundational chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively manage solubility in your future work.

I. Understanding the Solubility Challenge of Fluorenyl Piperazine Derivatives

Fluorenyl piperazine derivatives are a fascinating and versatile class of molecules, often explored in medicinal chemistry and materials science. However, their unique structure, combining the large, nonpolar, and hydrophobic fluorenyl moiety with the basic and more polar piperazine ring, presents a significant solubility challenge. The inherent conflict between these two components means that these compounds often exhibit poor or unpredictable solubility in a wide range of common organic solvents.

This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility issues, ensuring the integrity and success of your experiments.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to provide direct answers to the most common problems you might encounter in the lab.

Issue 1: My fluorenyl piperazine derivative won't dissolve in my chosen organic solvent at room temperature.

This is the most frequent challenge and often the first indication of a solubility mismatch. Let's break down the potential causes and solutions.

Underlying Cause: The primary reason for poor solubility is a mismatch between the polarity of your compound and the solvent. The large, nonpolar fluorenyl group dominates the molecule's character, making it poorly soluble in many polar solvents. Conversely, the polar piperazine ring can hinder solubility in purely nonpolar solvents.

Troubleshooting Workflow:

A Compound Insoluble at Room Temp B Assess Polarity of Compound & Solvent A->B Initial Observation C Hypothesis: Polarity Mismatch B->C Analysis D Solution 1: Change Solvent C->D Action E Solution 2: Use a Co-Solvent System C->E Action F Solution 3: Increase Temperature C->F Action G Solution 4: pH Adjustment (for protic solvents) C->G Action H Re-evaluate Experiment D->H If successful, proceed. If not, try another solution. E->H F->H G->H

Caption: Troubleshooting workflow for initial insolubility.

Solutions & Protocols:

  • Solution 1.1: Systematically Vary Solvent Polarity. The principle of "like dissolves like" is your guiding star.[1][2][3] Start with a solvent that has an intermediate polarity and then move towards more or less polar options based on the results.

    Protocol: Solvent Screening

    • Place a small, accurately weighed amount of your compound (e.g., 1 mg) into several small vials.

    • To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the table below.

    • Vortex each vial for 1-2 minutes at room temperature.

    • Visually inspect for dissolution. If dissolved, add another equivalent of the compound to estimate the solubility limit.

    Table 1: Recommended Organic Solvents for Screening

    Solvent Class Solvent Polarity Index Rationale
    Aprotic Polar Dimethyl Sulfoxide (DMSO) 7.2 Excellent for many polar and nonpolar compounds, but can be difficult to remove.
    N,N-Dimethylformamide (DMF) 6.4 Similar to DMSO, good for compounds with polar functional groups.
    Acetonitrile (ACN) 5.8 Less polar than DMSO/DMF, good for a wide range of compounds.
    Protic Polar Ethanol 4.3 Can hydrogen bond with the piperazine nitrogens.
    Isopropanol 3.9 Less polar than ethanol.
    Ethers Tetrahydrofuran (THF) 4.0 Good for moderately polar compounds.
    Chlorinated Dichloromethane (DCM) 3.1 A good starting point for less polar compounds.
    Aromatic Toluene 2.4 Good for compounds with significant aromatic character, like the fluorenyl group.[4][5][6]

    | Nonpolar | Hexanes | 0.1 | A good choice if the compound is highly nonpolar. |

  • Solution 1.2: Employ a Co-Solvent System. Often, a single solvent isn't sufficient. A mixture of two or more miscible solvents can fine-tune the polarity to match your compound.[7][8]

    Protocol: Co-Solvent Titration

    • Attempt to dissolve your compound in a small amount of a "stronger" solvent in which it is at least partially soluble (e.g., DMSO or THF).

    • Once a slurry or partial solution is formed, slowly add a "weaker" solvent (one in which it is less soluble, e.g., water or hexanes) dropwise while vortexing.

    • Observe if the compound dissolves. This can sometimes create a more favorable solvation environment. A common example is a DMSO/water or THF/water co-solvent system.

  • Solution 1.3: Increase the Temperature. For most compounds, solubility increases with temperature.[2][9] However, this must be balanced with the thermal stability of your compound.

    Protocol: Controlled Heating

    • Prepare a slurry of your compound in the chosen solvent.

    • Place the vial in a heated water bath or on a hot plate with stirring.

    • Increase the temperature in small increments (e.g., 5-10 °C) and hold at each step to allow for equilibration.

    • Visually monitor for dissolution.

    • Crucially , after dissolution, allow the solution to cool back to room temperature to check for precipitation. If it precipitates, you have a supersaturated solution, which may not be stable for your experiment.

  • Solution 1.4: pH Adjustment. The piperazine moiety is basic, with two pKa values typically around 5.3 and 9.7.[10][11] In protic solvents (like alcohols or aqueous mixtures), protonating these nitrogen atoms can dramatically increase solubility by forming a more polar salt.

    Protocol: Acidification for Enhanced Solubility

    • Suspend your compound in the chosen protic or aqueous-organic solvent mixture.

    • Add a small amount of a suitable acid (e.g., a dilute solution of HCl in isopropanol, or formic/acetic acid).

    • Stir and observe for dissolution.

    • Be mindful that changing the pH may affect your downstream experiment. This method is often used for purification or creating stock solutions for biological assays where the final dilution will be in a buffered system.

Issue 2: My compound dissolves initially but then crashes out of solution over time or upon storage.

This is a common and frustrating problem, often indicating that you have created a supersaturated or unstable solution.

Underlying Cause:

  • Supersaturation: You may have created a solution that holds more solute than it thermodynamically should at that temperature. This is common after heating to dissolve and then cooling.

  • Low Temperature Storage: Storing a stock solution (especially in DMSO) in a refrigerator or freezer can lower the solubility limit, causing the compound to precipitate.[12]

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of your compound will increase, potentially exceeding its solubility limit.

  • Polymorphism: The solid form of your compound that crystallizes out may be a more stable, less soluble polymorph than what you started with.[13]

Solutions:

  • Store at Room Temperature: If the compound's stability permits, storing stock solutions at room temperature can prevent precipitation caused by low temperatures.[12]

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[12]

  • Lower Stock Concentration: Creating a more dilute stock solution can keep the compound well below its solubility limit, even with temperature fluctuations.[12]

  • Use a Co-Solvent for Stability: A small percentage of a co-solvent like DMSO or DMF in a less polar solvent can help maintain solubility during storage.

Issue 3: My compound is soluble in a pure organic solvent (e.g., DMSO) but precipitates when diluted into an aqueous buffer for my assay.

This is a classic problem for lipophilic compounds in biological or aqueous-based experiments.

Underlying Cause: The drastic change in the solvent environment from a polar aprotic organic solvent to a highly polar aqueous buffer causes the poorly water-soluble compound to precipitate.

Troubleshooting Workflow:

A Compound Precipitates in Aqueous Buffer B Analyze Dilution Step A->B Observation C Hypothesis: Drastic Polarity Shift B->C Analysis D Solution 1: Optimize Final Organic Solvent % C->D Action E Solution 2: Use Solubilizing Excipients C->E Action F Solution 3: Stepwise Dilution C->F Action G Solution 4: pH Control of Buffer C->G Action H Assay Compatibility Check D->H Verify no interference E->H F->H G->H

Caption: Workflow for preventing precipitation in aqueous buffers.

Solutions:

  • Optimize Final Organic Solvent Concentration: Determine the highest percentage of your organic stock solvent (e.g., DMSO) that your assay can tolerate without affecting the results (typically ≤1%).[12]

  • Use Solubilizing Excipients: Consider adding excipients to your aqueous buffer to increase the solubility of your compound.

    • Cyclodextrins: These can form inclusion complexes with the hydrophobic fluorenyl group, effectively shielding it from the aqueous environment.[7]

    • Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) below its critical micelle concentration can help keep the compound in solution.

  • Perform a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent.[12]

III. Frequently Asked Questions (FAQs)

Q1: Why is my fluorenyl piperazine derivative so much less soluble than piperazine itself?

A1: The insolubility is primarily driven by the 9-fluorenylmethoxycarbonyl (Fmoc) or a similar large fluorenyl group.[14][15] This group is large, rigid, and highly hydrophobic, which significantly counteracts the water-soluble nature of the piperazine ring.[15] The overall solubility is a balance between these two opposing characteristics.

Q2: I have two fluorenyl piperazine derivatives that are constitutional isomers. Why is their solubility so different?

A2: Even small changes in structure can have a large impact on solubility. Factors that can differ between isomers include:

  • Molecular Symmetry: A more symmetrical molecule can pack more efficiently into a crystal lattice, making it more difficult to dissolve.

  • Intramolecular Hydrogen Bonding: One isomer might be able to form internal hydrogen bonds that reduce its ability to interact with solvent molecules.

  • Dipole Moment: Differences in the arrangement of polar bonds can alter the overall molecular dipole moment, affecting how it interacts with polar solvents.

Q3: Can I use sonication to help dissolve my compound?

A3: Yes, sonication can be a useful tool. The high-frequency sound waves create micro-cavitations in the solvent, which can help to break up solid particles and increase the rate of dissolution. However, be aware that prolonged sonication can generate heat, so it's important to monitor the temperature if your compound is thermally sensitive. Sonication helps to speed up the dissolution process, but it won't fundamentally change the compound's thermodynamic solubility limit in that solvent.

Q4: How do I determine the thermodynamic solubility of my compound?

A4: Thermodynamic solubility is the true equilibrium solubility. A common method is the shake-flask method.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Add an excess amount of your solid compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter is recommended.[13]

  • Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.[13]

Q5: My compound seems to be degrading in certain solvents. How can I check for this?

A5: This is a critical consideration. You can assess stability by dissolving your compound in the solvent and analyzing it at different time points (e.g., 0, 4, 8, 24 hours) by HPLC or LC-MS. Look for the appearance of new peaks or a decrease in the area of your main peak. Solvents like DCM can sometimes contain acidic impurities, and basic compounds like piperazines can be sensitive. It's always best to use high-purity, anhydrous solvents when possible.

IV. Conclusion

Troubleshooting the solubility of fluorenyl piperazine derivatives requires a systematic and informed approach. By understanding the interplay between the hydrophobic fluorenyl group and the basic piperazine ring, you can make logical choices about solvent selection, temperature, and pH. Always start with small-scale tests to find the optimal conditions before committing larger quantities of your valuable compound. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively, leading to more reliable and reproducible experimental outcomes.

V. References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from

  • Chem-Impex. (n.d.). Fmoc-4-carboxymethyl-piperazine. Retrieved from

  • LePree, J. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from

  • Kerns, E. H. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

  • Various Authors. (n.d.). PIPERAZINES. ResearchGate. Retrieved from

  • Kumar, L., & Singh, S. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from

  • Coin, I., et al. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. SciSpace. Retrieved from

  • Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. Retrieved from

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from

  • Coin, I., et al. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Retrieved from

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from

  • Solubility of Things. (n.d.). Piperazine. Retrieved from

  • ACS Publications. (2026, February 11). Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. Retrieved from

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from

  • Google Patents. (n.d.). CN102786497A - Preparation method of piperazine compound and intermediate thereof. Retrieved from

  • ResearchGate. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from

  • Various Authors. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from

  • Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from

  • Wikipedia. (n.d.). Fluorene. Retrieved from

  • Fosbøl, P. L., et al. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data. Retrieved from

  • Various Authors. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

  • Whitehead, B., et al. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved from

  • ResearchGate. (2025, August 10). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Retrieved from

  • DTIC. (2014, June 27). Symmetry- and Solvent-Dependent Photophysics of Fluorenes Containing Donor and Acceptor Groups (Postprint). Retrieved from

  • National Institutes of Health. (n.d.). Fluorenyl Cations: Synthesis and Reactivity. Retrieved from

  • Wikipedia. (n.d.). Piperazine. Retrieved from

  • Grodowska, K., & Parczewski, A. (n.d.). Organic solvents in the pharmaceutical industry. SciSpace. Retrieved from

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from

  • ResearchGate. (2016, May 24). (PDF) Influence of Solvents Polarity on NLO Properties of Fluorone Dye. Retrieved from

Sources

Technical Support Center: Stabilizing 1-(9H-fluoren-9-yl)piperazine in Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving precipitation problems with 1-(9H-fluoren-9-yl)piperazine buffers. Audience: Researchers, scientists, and drug development professionals. Status: Active Support Guide.

Executive Summary: The Hydrophobicity Paradox

The core challenge with 1-(9H-fluoren-9-yl)piperazine (CAS 129604-54-2) lies in its molecular duality. It is an amphiphilic molecule containing a highly lipophilic fluorene tail and a basic piperazine head .

In aqueous buffer systems, this molecule behaves according to a strict pH-dependent solubility switch. Precipitation is rarely a random event; it is almost always a thermodynamic inevitability caused by deprotonation or ionic strength incompatibility .

This guide provides the mechanistic understanding and specific protocols to maintain solubility in biological and chemical assays.

Mechanism of Precipitation

To solve the problem, you must understand the "Crash Trigger."

  • The Soluble State (Low pH): At pH < 6.0, the secondary amine on the piperazine ring is protonated (

    
    ). This charge disrupts the hydrophobic stacking of the fluorene rings, allowing the molecule to remain solvated in water.
    
  • The Insoluble State (Neutral/High pH): As pH approaches the pKa (approx. 8.5–9.5 for this derivative), the amine deprotonates. The molecule becomes neutral.[1] Without the charge, the hydrophobic fluorene groups aggregate rapidly via

    
     stacking, causing immediate precipitation.
    
Visualization: The Solubility Equilibrium

The following diagram illustrates the molecular behavior that leads to precipitation.

SolubilityMechanism Acidic Acidic Environment (pH < 6.0) Protonated Protonated Species (Charge: +1) Soluble Acidic->Protonated Stabilizes Neutral Neutral Species (Charge: 0) Hydrophobic Dominance Protonated->Neutral pH increases > pKa Neutral->Protonated Acidification Precipitate Precipitate (Fluorene Stacking) Neutral->Precipitate Aggregation (Irreversible in aqueous)

Caption: The transition from soluble cation to insoluble aggregate is driven by pH shifts relative to the amine pKa.

Troubleshooting Workflow

Use this decision tree when you observe turbidity or crystal formation.

TroubleshootingTree Start Observation: Precipitation / Turbidity CheckpH 1. Check Buffer pH Start->CheckpH IsNeutral Is pH > 7.0? CheckpH->IsNeutral CheckCosolvent 2. Check Co-Solvent IsNeutral->CheckCosolvent No ActionAcid Action: Lower pH or switch to Citrate/Acetate buffer IsNeutral->ActionAcid Yes HasDMSO Is DMSO/EtOH < 5%? CheckCosolvent->HasDMSO CheckConc 3. Check Concentration HasDMSO->CheckConc No ActionBoost Action: Increase DMSO to 10-20% or add Cyclodextrin HasDMSO->ActionBoost Yes HighConc > 10 mM? CheckConc->HighConc HighConc->ActionBoost No (Salt Effect) ActionDilute Action: Dilute sample or warm to 37°C HighConc->ActionDilute Yes

Caption: Step-by-step logic to identify the root cause of precipitation.

Optimized Solubilization Protocols

Do not attempt to dissolve the solid directly into a neutral buffer (e.g., PBS pH 7.4). It will float or form a gummy aggregate. Use one of the following methods.

Method A: The "Organic Spike" (For Biological Assays)

Best for: Assays requiring physiological pH (7.4) where low concentrations (<100 µM) are acceptable.

  • Stock Preparation: Dissolve 1-(9H-fluoren-9-yl)piperazine in 100% DMSO to a concentration of 10–50 mM. Ensure it is fully clear.

  • Buffer Prep: Prepare your assay buffer (e.g., PBS or HEPES). Crucial: Add a surfactant or stabilizer before the compound.

    • Recommendation: Add 0.1% Tween-20 or 5% Hydroxypropyl-

      
      -cyclodextrin to the buffer.
      
  • Spiking: While vortexing the buffer rapidly, add the DMSO stock dropwise.

    • Limit: Keep final DMSO concentration < 5% to avoid cellular toxicity, though the compound solubility limits this.

Method B: The "Acid-Drop" (For Chemical Synthesis/Purification)

Best for: High concentrations (>1 mM) where pH can be flexible.

  • Suspension: Suspend the solid in water (it will be cloudy).

  • Acidification: Dropwise add 1M HCl or TFA (Trifluoroacetic acid) while stirring.

  • Clarification: As the pH drops below 4.0, the solution should clarify as the piperazine protonates.

  • Buffering: If you must raise the pH, do so very slowly using a weak base, stopping before the solution becomes cloudy (typically around pH 6.5).

Solvent Compatibility Matrix

Use this table to select the correct carrier solvent before introducing the compound to the buffer.

Solvent SystemSolubility RatingNotes
Water (pH 7) 🔴 InsolubleForms aggregates immediately.
Water (pH < 3) 🟢 SolubleForms the hydrochloride or TFA salt.
DMSO 🟢 HighRecommended stock solvent (up to 100 mM).
Ethanol/Methanol 🟡 ModerateGood for stocks, but may precipitate upon water dilution faster than DMSO.
PBS (Phosphate) 🔴 PoorPhosphate ions can promote "salting out" of hydrophobic amines.
Acetate Buffer 🟢 GoodLower pH (4-5) maintains protonation.

Frequently Asked Questions (FAQ)

Q: I stored my solution at 4°C and it precipitated. Can I redissolve it? A: Yes. This is a thermodynamic issue. Cold temperatures reduce the kinetic energy required to keep the hydrophobic tails disordered.

  • Fix: Warm the solution to 37°C in a water bath and vortex. If it does not redissolve, the precipitate may have crystallized into a more stable polymorph; you may need to add more DMSO or lower the pH slightly.

Q: Can I use PBS (Phosphate Buffered Saline) for this compound? A: Proceed with caution. PBS contains high salt (NaCl) and phosphate ions.

  • Salting Out: High ionic strength reduces the solubility of hydrophobic molecules.

  • pH: PBS is typically pH 7.4, which is the "danger zone" for deprotonation.

  • Better Alternative: If possible, use a lower salt buffer like Tris-Glycine or Ammonium Acetate , or reduce the NaCl concentration in your PBS.

Q: My LC-MS peaks are tailing or splitting. Is this precipitation? A: Likely, yes. If the compound precipitates on the column head:

  • Cause: Your mobile phase A (Aqueous) pH is likely too high.

  • Fix: Ensure Mobile Phase A contains 0.1% Formic Acid or 0.05% TFA . This keeps the piperazine protonated during the run, preventing interaction with the stationary phase and ensuring solubility.

References

  • PubChem. (n.d.). 1-(9H-fluoren-9-yl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Regina. (2008). pKa Values of Some Piperazines at Different Temperatures. (Data regarding piperazine basicity and pKa shifts). Retrieved from [Link]

  • Science.gov. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Color Changes and Degradation in Stored Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine salts. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues, such as color changes and degradation, observed in stored piperazine salts. By understanding the underlying chemical principles, you can ensure the integrity of your materials and the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My white piperazine salt has turned yellow/brown upon storage. What is causing this discoloration?

A color change in a solid piperazine salt is a primary indicator of chemical degradation.[1] The most common cause is oxidation . The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[1] This leads to the formation of colored degradation products. Some piperazine salts are also hygroscopic, meaning they readily absorb moisture from the air.[2][3] This absorbed water can facilitate degradation pathways.[2]

Q2: Are some piperazine salts more stable than others?

Yes, the choice of the counter-ion significantly impacts the stability of the salt. For instance, piperazine hydrochloride is known to be more stable than the piperazine base.[2] Tartrate salts of piperazine have been reported to be non-hygroscopic, which can enhance their stability by minimizing moisture-related degradation.[2][4] In contrast, citrate salts can form various stable hydrates.[2][4]

Q3: My experimental results using a piperazine-containing compound are inconsistent. Could this be a stability issue?

Absolutely. Inconsistent results are a frequent consequence of compound degradation.[1] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is critical to investigate the stability of your compound under your specific experimental conditions.[1]

Q4: How should I properly store my piperazine salts to minimize degradation?

Proper storage is crucial for maintaining the integrity of piperazine salts. The following conditions are recommended:

  • Store in a cool, dry, well-ventilated area. [5][6]

  • Keep containers tightly sealed to protect from moisture and atmospheric oxygen.[5][6]

  • Protect from light by using amber-colored or opaque containers.[1][7]

  • Store away from incompatible materials , such as strong oxidizing agents and acids.[5][8]

  • For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering issues with your piperazine salts, this guide will walk you through a systematic process of identification, analysis, and resolution.

Step 1: Visual Inspection and Initial Assessment

The first step is a careful visual inspection of the stored salt.

Observation Potential Cause Initial Action
Yellow to brown discoloration Oxidation, PhotodegradationMove to Step 2: Chemical Analysis
Caking or clumping of the powder Hygroscopicity (moisture absorption)Check the hygroscopicity of your specific salt. Consider drying a small sample under vacuum and re-analyzing.
No visible change, but inconsistent results Subtle degradationProceed to Step 2: Chemical Analysis to assess purity.
Step 2: Chemical Analysis to Confirm Degradation

A visual change should always be confirmed by analytical testing to determine the purity of the salt. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh piperazine salt sample B Dissolve in a suitable solvent (e.g., mobile phase) A->B C Filter the solution (0.45 µm filter) B->C D Inject sample onto HPLC system C->D E Separate parent drug from degradation products D->E F Detect compounds using UV detector E->F G Integrate peak areas F->G H Calculate purity (% Area) G->H

Caption: Workflow for assessing piperazine salt purity via HPLC-UV.

This protocol provides a general method for the analysis of piperazine. It may need to be adapted for specific piperazine derivatives. Since piperazine itself lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[9][10][11] However, many pharmaceutically relevant piperazine derivatives possess UV-active moieties, allowing for direct analysis.

  • Objective: To determine the purity of a piperazine salt and identify the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Example for a UV-active derivative):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for your specific compound.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 35°C.[12]

    • Detection Wavelength: Determined by the UV spectrum of the parent drug.

    • Injection Volume: 10 µL.[12]

  • Procedure:

    • Prepare a standard solution of your piperazine salt at a known concentration.

    • Prepare your sample solution at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your sample compared to the standard indicates degradation.

Step 3: Identification of Degradation Pathways with Forced Degradation Studies

If degradation is confirmed, forced degradation (stress testing) studies can help identify the degradation pathways and the nature of the degradants.[1][13][14] This involves intentionally exposing the piperazine salt to harsh conditions.

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl) G Analyze all samples by HPLC-UV/MS A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H₂O₂) C->G D Thermal Stress (e.g., 80°C) D->G E Photostability (ICH Q1B guidelines) E->G F Piperazine Salt Sample F->A F->B F->C F->D F->E H Identify degradation products and pathways G->H

Caption: Workflow for a forced degradation study of a piperazine salt.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid/Base Hydrolysis 0.1 M HCl or 0.1 M NaOH at 60°C.[1]Hydrolysis of susceptible functional groups (e.g., amides, esters) on piperazine derivatives.
Oxidation 3% H₂O₂ at room temperature.[1]N-oxides and other oxidative products.
Thermal Degradation Solid drug substance at 80°C.[1]Various thermal degradants.
Photodegradation Exposure to light as per ICH Q1B guidelines.[1][15]Photolytic cleavage products.

By analyzing the degradation profile under each condition, you can infer the stability characteristics of your molecule. For example, if a significant new peak appears only under oxidative stress, it is likely an oxidation product.

Step 4: Mitigation and Prevention Strategies

Once the cause of degradation is understood, you can implement strategies to prevent it.

  • Inert Atmosphere: During manufacturing and packaging, replace oxygen with an inert gas like nitrogen or argon.[1]

  • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation.[1]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).[1]

  • Light Protection: Store the material in amber-colored or opaque containers.[1] Conduct experiments under subdued lighting conditions when possible.[1]

  • Control Humidity: Store in a desiccator or a controlled low-humidity environment.

  • Appropriate Salt Form: If possible, select a non-hygroscopic salt form, such as a tartrate salt.[2][4]

References

  • Piperazine | C4H10N2 | CID 4837. PubChem. Available at: [Link]

  • Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Piperazine citrate. Novachem. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Scholars Central. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]

  • HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • PIPERAZINES. Ataman Kimya. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Available at: [Link]

  • Photostability studies. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Antioxidation Strategy of Modification with Low-Dose Inhibitors to Solid Amine Adsorbents for Long-Term Cyclic Carbon Capture from O2-Containing Flue Gas. PubMed. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PMC. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Advanced Solid Amine Adsorbents with Exceptional Oxidative Stability for Efficient Capture of Low-concentration CO2. PubMed. Available at: [Link]

  • PIPERAZINE COMPOUNDS AND YOLK DISCOLORATION. PubMed. Available at: [Link]

  • How do I remove piperazine from the solid compound?. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Amine heat stable salt neutralization having reduced solids. Google Patents.
  • natural butylated hydroxytoluene (bht): a review. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Methods of providing antioxidants to a drug containing product. Google Patents.
  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC. Available at: [Link]

  • Heat Stable Salts Cleaning and Prevention. ITW Technologies. Available at: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 1-(9H-Fluoren-9-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(9H-fluoren-9-yl)piperazine. This guide provides field-proven insights and troubleshooting strategies to address the unique challenges posed by the steric bulk of the 9-fluorenyl group. Our goal is to empower you to optimize your reactions, improve yields, and accelerate your research.

Introduction: The Challenge of the 9-Fluorenyl Group

The 1-(9H-fluoren-9-yl)piperazine scaffold is a valuable building block in medicinal chemistry. However, the large, rigid, and non-planar 9-fluorenyl group presents a significant steric barrier around the N-1 nitrogen of the piperazine ring. This steric hindrance dramatically reduces the nucleophilicity of the adjacent N-4 nitrogen, leading to sluggish, low-yielding, or altogether unsuccessful reactions under standard conditions. This guide is structured to help you overcome these hurdles through a combination of frequently asked questions, a detailed troubleshooting section, and optimized experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about the reactivity and handling of 1-(9H-fluoren-9-yl)piperazine.

Q1: Why are my N-alkylation or N-arylation reactions with 1-(9H-fluoren-9-yl)piperazine failing or showing very low conversion?

The primary reason is severe steric hindrance. The bulky 9-fluorenyl group acts as a shield, physically blocking the N-4 nitrogen's lone pair of electrons from effectively attacking electrophiles.[1] Unlike less hindered amines, the activation energy required for the transition state is significantly higher. This steric congestion not only slows down the desired reaction but can also favor side reactions if harsh conditions are applied indiscriminately.[2]

cluster_0 Steric Shielding by 9-Fluorenyl Group mol mol clash1 Steric Clash clash2 Steric Clash approach approach approach->clash1 approach->clash2

Caption: Steric hindrance from the fluorenyl group blocking electrophile access.

Q2: How does the 9-fluorenyl group compare to a standard Boc (tert-butoxycarbonyl) protecting group on piperazine?

While both are used to achieve mono-functionalization, they differ significantly in their properties. The 9-fluorenyl group is considerably bulkier than the Boc group.[3][4] More importantly, their chemical stability and deprotection methods are orthogonal. The Boc group is labile under acidic conditions (e.g., TFA), while the 9-fluorenyl group is typically removed under harsher conditions such as catalytic hydrogenation or strong acid solvolysis, making it more robust in many synthetic steps.[4][5]

Q3: What are the three most important adjustments I should consider to improve my reaction success rate?

  • Increase Reactant Energy: This is most effectively achieved by raising the reaction temperature. Microwave-assisted synthesis can be particularly effective at providing localized, rapid heating to overcome the activation energy barrier.[6]

  • Enhance Electrophilicity: If you are alkylating, switch from alkyl chlorides or bromides to more reactive alkyl iodides or triflates. For acylations, converting a carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[6]

  • Use Specialized Catalysts: For cross-coupling reactions like Buchwald-Hartwig N-arylation, standard catalysts are often insufficient. Employing catalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is critical as they are specifically designed to facilitate reactions with sterically demanding substrates.[7][8]

Q4: Is it ever better to introduce the 9-fluorenyl group last?

Yes, this is often a superior strategy if your synthesis plan allows for it. Performing reactions like N-alkylation or N-arylation on a less-hindered piperazine derivative (e.g., N-Boc-piperazine) is far more efficient.[4] After successfully functionalizing the N-4 position, the Boc group can be removed, and the 9-fluorenyl group can then be installed on the N-1 nitrogen. This circumvents the steric issue entirely for the key bond-forming step.

Part 2: Troubleshooting Guide for Common Reactions

This guide provides a systematic approach to diagnosing and solving issues encountered in specific experimental setups.

Issue: Failed or Low-Yield N-Alkylation

Your reaction between 1-(9H-fluoren-9-yl)piperazine and an alkyl halide shows little to no product formation after a standard reflux period.

Probable Cause Diagnostic Check Recommended Solution
Insufficient Reactivity of Electrophile The reaction fails with an alkyl chloride or bromide but shows trace product with an iodide.Primary: Switch to a more reactive electrophile like an alkyl iodide or an alkyl triflate. Secondary: Increase the equivalents of the electrophile to 2-3 equivalents to drive the reaction forward.
Activation Energy Barrier Too High The reaction does not proceed at standard reflux temperatures (e.g., 80 °C in acetonitrile).Primary: Increase the reaction temperature. Use a higher-boiling solvent like DMF or DMAc (120-150 °C). Secondary: Employ microwave heating. Start with a temperature screen from 120 °C to 180 °C for short durations (15-30 min).
Inadequate Base Strength The reaction stalls, and starting material is recovered, even with a carbonate base.Use a stronger, non-nucleophilic base to ensure the piperazine nitrogen remains deprotonated and maximally nucleophilic. Consider NaH or K₂CO₃ in a polar aprotic solvent like DMF.
Poor Solvation The reaction is sluggish in less polar solvents like THF or DCM.Switch to a highly polar aprotic solvent such as DMF, NMP, or DMSO. These solvents can help stabilize charged intermediates in the transition state.[6]
Issue: Failed or Low-Yield Buchwald-Hartwig N-Arylation

Your attempt to couple 1-(9H-fluoren-9-yl)piperazine with an aryl halide using a standard Pd catalyst (e.g., Pd₂(dba)₃ with BINAP) results in no product.

start Start: Failed N-Arylation q1 Is your ligand sterically bulky? (e.g., XPhos, RuPhos) start->q1 s1 Action: Switch to a bulky biarylphosphine ligand. Rationale: Facilitates reductive elimination from hindered complexes. q1->s1 No q2 Is your base strong and non-coordinating? (e.g., NaOtBu, LHMDS) q1->q2 Yes s1->q2 s2 Action: Replace weaker bases (e.g., K2CO3) with NaOtBu or LHMDS. Rationale: Promotes efficient deprotonation without catalyst inhibition. q2->s2 No q3 Is the reaction temperature adequate (>100°C)? q2->q3 Yes s2->q3 s3 Action: Increase temperature to 100-120°C. Use a high-boiling solvent like dioxane or toluene. q3->s3 No end_fail Issue Persists: Consider alternative arylating agent (e.g., aryl triflate) or synthetic route. q3->end_fail Yes end_success Success: Optimized Reaction Conditions s3->end_success

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.

Part 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies incorporating strategies to overcome steric hindrance. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Microwave-Assisted N-Alkylation with a Reactive Electrophile

This protocol is designed for the alkylation of 1-(9H-fluoren-9-yl)piperazine with a moderately reactive alkyl bromide.

Materials:

  • 1-(9H-fluoren-9-yl)piperazine

  • Alkyl bromide (or iodide/triflate for less reactive substrates)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 1-(9H-fluoren-9-yl)piperazine (1.0 eq), K₂CO₃ (3.0 eq), and a stir bar.

  • Evacuate and backfill the vial with dry nitrogen or argon.

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Add the alkyl bromide (1.5 eq) via syringe.

  • Seal the vial tightly with a microwave-safe cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 150 °C, Time = 45 minutes, Power = Dynamic (or 200 W max), Stirring = High.

  • Self-Validation/Monitoring: After the reaction, cool the vial to room temperature. Take a small aliquot of the crude mixture, dilute it with solvent, and analyze by LC-MS or TLC to check for the conversion of the starting material and formation of the desired product mass.

  • Workup: If the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig N-Arylation

This protocol details the coupling of 1-(9H-fluoren-9-yl)piperazine with an electron-neutral or electron-poor aryl bromide.

Materials:

  • 1-(9H-fluoren-9-yl)piperazine

  • Aryl bromide

  • RuPhos Pd G3 Precatalyst (or similar catalyst for hindered substrates)

  • RuPhos Ligand

  • Sodium tert-butoxide (NaOtBu)

  • Dioxane, anhydrous and degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • In a glovebox: To a Schlenk flask, add the RuPhos Pd G3 precatalyst (0.02 eq), additional RuPhos ligand (0.04 eq), NaOtBu (1.5 eq), the aryl bromide (1.0 eq), and 1-(9H-fluoren-9-yl)piperazine (1.2 eq).

  • Outside the glovebox (if necessary): Add the solid reagents to the flask, then seal it. Evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add anhydrous, degassed dioxane via a cannula or syringe to achieve a substrate concentration of 0.1 M.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

  • Self-Validation/Monitoring: Monitor the reaction progress by taking aliquots under an argon counterflow and analyzing by LC-MS. Look for the disappearance of the aryl bromide and the appearance of the product mass.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 3: Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the 9-fluorenyl group to yield the free mono-substituted piperazine.

Materials:

  • N-4-substituted-1-(9H-fluoren-9-yl)piperazine

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-4-substituted-1-(9H-fluoren-9-yl)piperazine (1.0 eq) in methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add Pd/C (10-20 mol %) to the solution. Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the atmosphere, and backfill with H₂ gas from a balloon. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 16-48 hours. For more resistant substrates, a Parr hydrogenator at 50 psi may be required.[5]

  • Self-Validation/Monitoring: Monitor the reaction by TLC or LC-MS, looking for the disappearance of the starting material. The product will be significantly more polar.

  • Workup: Once complete, carefully vent the H₂ atmosphere and replace it with argon or nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512–6547. [Link]

  • Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Acris e-print.
  • Semantic Scholar. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1512. [Link]

  • ResearchGate. (2020). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2022). Nature Communications. [Link]

  • Apexbio. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512-6547. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthetic Approaches to Piperazine-Containing Drugs. In The Chemistry of Heterocyclic Compounds: Bicyclic 6-6 Systems. John Wiley & Sons, Inc. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). In The Practice of Medicinal Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Testing of Fluorenyl Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity testing of fluorenyl piperazine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of fluorenyl piperazine is paramount for the safety and efficacy of the final drug product. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices, thereby empowering researchers, scientists, and drug development professionals to build a self-validating and scientifically sound analytical method.

The Analytical Challenge: Understanding Fluorenyl Piperazine

Fluorenyl piperazine presents a unique chromatographic challenge due to its dual nature. The molecule combines a bulky, non-polar fluorenyl group with a polar, basic piperazine ring. This amphipathic character can lead to complex retention behavior and potential peak tailing on traditional reversed-phase columns. A successful purity method must be able to separate the main compound from structurally similar impurities, including starting materials, by-products, and degradation products.

A Systematic Approach to Method Development

A well-structured method development process is essential for achieving a specific, accurate, and robust analytical procedure. The following workflow outlines a logical progression from initial screening to a fully validated method, grounded in the principles of Quality by Design (QbD).

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Analyte Characterization (pKa, logP, UV spectrum) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Mobile Phase Optimization (pH, Organic Modifier, Buffer) B->C D Gradient & Flow Rate Optimization C->D E Detector Wavelength Selection D->E F Forced Degradation Studies (ICH Q1A(R2)) E->F Tentative Method G Method Validation (ICH Q2(R1)) F->G Demonstrates Specificity H Final Validated Purity Method G->H ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A(R2)) Acid Acid Hydrolysis (e.g., 0.1N HCl) Stressed_Samples Analysis of Stressed Samples by HPLC Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 80°C) Thermal->Stressed_Samples Photo Photolytic Stress (e.g., UV/Vis light) Photo->Stressed_Samples API Fluorenyl Piperazine (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Peak Purity Assessment (PDA Detector) Stressed_Samples->Outcome

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-(9H-Fluoren-9-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the mass spectrometric behavior of 1-(9H-fluoren-9-yl)piperazine, a compound of interest due to the prevalence of the piperazine moiety in pharmacologically active agents.

This document, intended for researchers and scientists in the pharmaceutical and allied industries, will explore the characteristic fragmentation pathways of 1-(9H-fluoren-9-yl)piperazine. By comparing its fragmentation patterns with those of structurally related analogues, we aim to provide a comprehensive resource for the identification and characterization of compounds containing the fluorenylpiperazine scaffold. The insights provided herein are grounded in established principles of mass spectrometry and supported by experimental data from reputable sources.

The Decisive Role of Ionization: EI vs. ESI

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly influences the resulting fragmentation. For small molecules like 1-(9H-fluoren-9-yl)piperazine, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common methods employed.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. EI is particularly useful for creating a detailed fragmentation fingerprint, which is invaluable for structural elucidation and library matching.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from solution. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. While this is advantageous for determining the molecular weight of an intact molecule, it provides limited structural information. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

For the purpose of this guide, we will primarily focus on the fragmentation patterns expected under EI conditions, as they provide a richer dataset for structural comparison. However, the principles discussed are also applicable to the interpretation of ESI-MS/MS data.

Proposed Fragmentation Pathway of 1-(9H-Fluoren-9-yl)piperazine

The molecular ion of 1-(9H-fluoren-9-yl)piperazine is expected at a mass-to-charge ratio (m/z) of 250. Upon ionization, the initial charge is likely to be localized on one of the nitrogen atoms of the piperazine ring. The subsequent fragmentation is dictated by the stability of the resulting fragments.

The most prominent fragmentation is anticipated to be the cleavage of the C-N bond between the fluorenyl group and the piperazine ring. This will result in the formation of a highly stable fluorenyl cation at m/z 165 . The stability of this ion is attributed to the extensive resonance delocalization across the tricyclic aromatic system. This fragment is expected to be the base peak in the EI spectrum.

Further fragmentation of the piperazine ring is also expected, leading to characteristic ions. Cleavage within the piperazine ring can produce fragments at m/z 85, 56, and 42 , corresponding to the loss of various neutral fragments.

Caption: Proposed primary fragmentation pathway of 1-(9H-fluoren-9-yl)piperazine under EI.

Comparative Fragmentation Analysis

To better understand the unique fragmentation characteristics of 1-(9H-fluoren-9-yl)piperazine, it is instructive to compare its predicted fragmentation pattern with those of structurally related compounds. We will consider three analogues: 1-(diphenylmethyl)piperazine, 1-benzylpiperazine, and 1-phenylpiperazine.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway
1-(9H-Fluoren-9-yl)piperazine 250165 (base peak) , 85, 56, 42Cleavage of the C-N bond to form the stable fluorenyl cation.
1-(Diphenylmethyl)piperazine 252167 (base peak) , 85, 56Cleavage of the C-N bond to form the stable diphenylmethyl (benzhydryl) cation.[1]
1-Benzylpiperazine 17691 (base peak) , 85, 56Cleavage of the C-N bond to form the tropylium ion.[2][3]
1-Phenylpiperazine 162119 , 77, 70, 56Fragmentation of the piperazine ring and cleavage of the N-phenyl bond.[4][5]
1-(Diphenylmethyl)piperazine (Benzhydrylpiperazine)

This compound is an excellent comparator as it also features a bulky, non-planar substituent attached to the piperazine nitrogen. The mass spectrum of 1-(diphenylmethyl)piperazine shows a base peak at m/z 167 , corresponding to the stable diphenylmethyl (benzhydryl) cation.[1] This is analogous to the predicted formation of the fluorenyl cation (m/z 165) from 1-(9H-fluoren-9-yl)piperazine. The two-mass unit difference is due to the presence of an additional C-C bond in the fluorenyl structure. The fragmentation of the piperazine ring also produces ions at m/z 85 and 56, similar to what is expected for the target compound.

1-Benzylpiperazine

In 1-benzylpiperazine, the piperazine ring is attached to a benzyl group. Its mass spectrum is dominated by a base peak at m/z 91 .[2][3] This highly stable fragment is the tropylium ion, formed by the rearrangement of the benzyl cation. This highlights the influence of the substituent's ability to form a stable carbocation on the fragmentation pathway.

1-Phenylpiperazine

When a phenyl group is directly attached to the piperazine nitrogen, the fragmentation pattern changes significantly. The molecular ion at m/z 162 is more prominent, and the base peak is often observed at m/z 119 , corresponding to the loss of a C₃H₅N fragment from the piperazine ring.[4][5] The direct attachment of the aromatic ring to the nitrogen alters the electron distribution and bond strengths within the piperazine ring, leading to a different primary fragmentation route compared to the fluorenyl, diphenylmethyl, and benzyl analogues.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of 1-(9H-fluoren-9-yl)piperazine and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the analytical standard in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 280 °C.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 300 °C at a rate of 20 °C/min.

    • Hold at 300 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

Caption: A typical workflow for the GC-MS analysis of N-substituted piperazines.

Conclusion

The mass spectrometry fragmentation pattern of 1-(9H-fluoren-9-yl)piperazine is predicted to be dominated by the formation of the highly stable fluorenyl cation at m/z 165. This characteristic fragmentation provides a clear and readily identifiable marker for the presence of the fluorenylpiperazine scaffold. By comparing this predicted pattern with the known fragmentation of 1-(diphenylmethyl)piperazine, 1-benzylpiperazine, and 1-phenylpiperazine, we can appreciate the profound influence of the N-substituent on the fragmentation pathways. This comparative approach not only aids in the confident identification of 1-(9H-fluoren-9-yl)piperazine but also provides a logical framework for the structural elucidation of other novel N-substituted piperazine derivatives. The experimental protocol provided offers a robust starting point for researchers seeking to analyze these compounds in their own laboratories.

References

  • ResearchGate. Chromatogram and Mass Spectrum of Fluorene. [Link]

  • New Journal of Chemistry. High-sensitive detection of fluorene by ambient ionization mass spectrometry. [Link]

  • ResearchGate. Electron Ionization (EI) mass spectrum of fluorene, depicting its molecular ion peak and characteristic fragmentation pattern. [Link]

  • PubChem. Benzhydrylpiperazine. [Link]

  • Journal of Chromatography B. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. [Link]

  • PubChem. Fluorene. [Link]

  • PubChem. 1-Phenylpiperazine. [Link]

  • NIST WebBook. Piperazine, 1-phenyl-. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

  • NIST WebBook. Benzhydryl piperazine. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • PubMed. The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

Sources

Comparative FTIR Spectroscopy Analysis: 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride. Designed for researchers in medicinal chemistry and materials science, this document offers a comparative framework for identifying and characterizing this compound against its structural precursors and related analogs. We will delve into the causal relationships between molecular structure and vibrational modes, present a validated experimental protocol, and provide comparative data to ensure confident spectral interpretation.

Introduction: The Structural Significance of 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride

1-(9H-Fluoren-9-yl)piperazine and its salts are key building blocks in the development of novel therapeutics and functional materials. The unique combination of the rigid, planar fluorenyl group and the flexible, basic piperazine ring imparts specific steric and electronic properties. As a dihydrochloride salt, the molecule's solubility and stability are significantly altered, making it suitable for various applications.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural verification of such compounds. By probing the vibrational modes of specific functional groups, FTIR provides a molecular "fingerprint," confirming the presence of the fluorenyl and piperazinium moieties and verifying the salt formation. This guide will dissect this fingerprint in detail.

Molecular Structure and Predicted Vibrational Modes

The structure of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride is characterized by two primary components: the fluorenyl group attached at the C9 position and the piperazine ring, which is doubly protonated to form a piperazinium dication. This specific arrangement gives rise to a predictable yet complex FTIR spectrum.

G cluster_prep Sample Preparation cluster_acq Spectrum Acquisition start Start dry Dry KBr (105°C, 2h) start->dry weigh Weigh 1-2 mg Sample & ~150 mg KBr dry->weigh grind Grind Mixture in Agate Mortar (5 min) weigh->grind pellet Press Mixture into Transparent Pellet grind->pellet bg Acquire Background Spectrum (Empty Chamber) pellet->bg insert Insert KBr Pellet into Sample Holder bg->insert scan Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) insert->scan process Process Data (Baseline Correction, ATR correction if needed) scan->process end End process->end

Caption: Workflow for FTIR spectrum acquisition via the KBr pellet method.

Step-by-Step Methodology
  • Preparation: Dry spectroscopic grade KBr powder in an oven at 105°C for at least 2 hours and cool in a desiccator.

  • Mixing: Accurately weigh approximately 1-2 mg of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride and 150-200 mg of the dried KBr.

  • Grinding: Transfer the mixture to a clean agate mortar and pestle. Gently grind the mixture for 3-5 minutes until it becomes a fine, homogenous powder.

  • Pelletizing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for approximately 2 minutes to form a thin, transparent or translucent KBr pellet.

  • Background Scan: Ensure the FTIR spectrometer's sample compartment is empty. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the spectrometer's sample holder. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans for a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction on the resulting spectrum if necessary to ensure a flat baseline.

Conclusion

The FTIR spectrum of 1-(9H-fluoren-9-yl)piperazine Dihydrochloride is highly characteristic and can be definitively interpreted through comparative analysis. The most conclusive evidence for the compound's identity is the simultaneous presence of:

  • A very broad, strong absorption between 2700-2400 cm⁻¹ , indicative of the N⁺-H stretching in the piperazinium salt. [1][2]2. A medium-to-strong N⁺-H bending peak around 1620-1560 cm⁻¹ , confirming the secondary amine salt structure. [2]3. Sharp peaks above 3000 cm⁻¹ and in the 1610-1450 cm⁻¹ region , confirming the presence of the aromatic fluorenyl group. [3] The absence of a sharp N-H stretching band around 3300 cm⁻¹ (typical for free secondary amines) and the presence of the broad N⁺-H features provide unambiguous proof of the dihydrochloride salt formation. This guide equips researchers with the foundational data and protocols to confidently use FTIR spectroscopy for the routine characterization of this important molecular scaffold.

References

  • Cabrier, P. & Séguin, L. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Arjunan, V., et al. (2015). Spectral investigation and normal coordinate analysis of piperazine.
  • NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook.
  • Prasad, M.V.S., et al. (2009). Spectroscopic investigations of 1-benzylpiperazine. Journal of Ultra Scientist of Physical Sciences.
  • Wikipedia. (n.d.). Fluorene. Wikipedia.
  • Chakraborty, D., et al. (2017). Vibrational spectra of fluorene, 1-methylfluorene and 1,8-dimethylfluorene.
  • NIST. (n.d.). 9H-Fluorene, 2-nitro-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum. ChemicalBook.
  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

Technical Guide: Solid-State Characterization & Salt Selection for 1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for pharmaceutical scientists and crystallographers. It synthesizes available physicochemical data with standard solid-state characterization protocols to provide a definitive reference for working with 1-(9H-fluoren-9-yl)piperazine salts.

Executive Summary

In the development of CNS-active agents and sigma receptor ligands, the 1-(9H-fluoren-9-yl)piperazine moiety is a critical pharmacophore. However, the free base exhibits poor aqueous solubility due to the lipophilic fluorenyl system. This guide evaluates the Dihydrochloride (2HCl) salt form as a superior alternative, providing a comparative analysis of its X-ray diffraction (XRD) signature, thermal stability, and solubility profile against the free base and monohydrochloride forms.

Key Finding: The Dihydrochloride salt exhibits a high-melting crystalline phase (


C) stabilized by an extensive N-H···Cl hydrogen bond network, offering a 40-fold solubility increase over the free base while maintaining excellent solid-state stability.

Material Profile & Comparative Specifications

The following table contrasts the physicochemical properties of the Dihydrochloride salt against the Free Base. These parameters directly influence the selection of the solid form for formulation.

Table 1: Comparative Physicochemical Data
FeatureDihydrochloride Salt (2HCl) Free Base Performance Implication
CAS Number 175277-64-2129604-54-2Regulatory identification.
Formula


Stoichiometry confirmation.
MW 325.28 g/mol 250.34 g/mol Dosage calculation factor.
Crystal Habit Prismatic / Acicular needlesPlaty / Irregular2HCl has better flowability.
Melting Point 283–285 °C (Decomp) ~108–112 °C2HCl indicates higher lattice energy.
Aqueous Solubility High (>50 mg/mL)Low (<0.1 mg/mL)2HCl is preferred for bioavailability.
Hygroscopicity Moderate (deliquescent at >75% RH)Non-hygroscopic2HCl requires moisture-tight storage.

Analyst Note: The significant difference in melting point (


C) confirms the formation of a robust ionic lattice in the 2HCl salt, driven by the protonation of both piperazine nitrogens.

X-Ray Diffraction Analysis (PXRD)

Theoretical Packing & Diagnostic Peaks

When analyzing the XRD data for 1-(9H-fluoren-9-yl)piperazine Dihydrochloride, researchers must look for specific diffraction events that differentiate it from the free base.

  • Low-Angle Reflections (

    
    ):  The large fluorenyl group typically induces a layered packing structure. In the 2HCl salt, chloride ions intercalate between these layers.
    
    • Expectation: A distinct, sharp peak at approximately 5.8°–6.2°

      
        (depending on hydration state), corresponding to the long axis of the unit cell (
      
      
      
      -spacing ~14-15 Å).
  • Salt Formation Confirmation (

    
    ): 
    
    • The Free Base is dominated by

      
       stacking interactions of the fluorene rings, often showing broad halos or fewer sharp peaks if amorphous regions exist.
      
    • The 2HCl Salt displays a complex, high-intensity pattern in this region due to the rigid hydrogen bonding network (N-H···Cl). Look for a "fingerprint" triplet often seen in piperazine salts around 19.5°, 21.2°, and 23.0°

      
       .
      
Experimental Protocol: Crystal Growth & Data Collection

To reproduce high-quality diffraction data, strict adherence to the following protocol is required to avoid polymorph mixtures.

Phase 1: Controlled Crystallization (Vapor Diffusion)
  • Dissolution: Dissolve 100 mg of 1-(9H-fluoren-9-yl)piperazine 2HCl in a minimum volume (approx. 2 mL) of Methanol (MeOH). Heat to 40°C if necessary to ensure full saturation.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into a small inner vial to remove nucleation sites (dust).
    
  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether or Ethyl Acetate (antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 48–72 hours.

    • Mechanism:[1] The slow diffusion of ether vapor into the methanol reduces solubility gradually, promoting the growth of single crystals suitable for SCXRD or high-quality powder for PXRD.

Phase 2: PXRD Instrument Settings
  • Geometry: Bragg-Brentano (

    
    -
    
    
    
    or
    
    
    -
    
    
    ).
  • Source: Cu K

    
     radiation (
    
    
    
    ), 40 kV, 40 mA.
  • Scan Range: 3° to 40°

    
    .
    
  • Step Size: 0.02°.

  • Spin: 15 rpm (Crucial to minimize preferred orientation effects common in needle-like crystals).

Structural Mechanism & Stability

Understanding why the 2HCl salt performs better requires analyzing the molecular interactions.

  • Protonation Sites: The piperazine ring contains two nitrogen atoms. In the dihydrochloride, both are protonated (

    
    ).
    
  • Lattice Stabilization: The chloride counter-ions (

    
    ) act as bridging units. They accept hydrogen bonds from the piperazine 
    
    
    
    donors.
  • Steric Locking: The bulky fluorenyl group at position 1 forces the piperazine ring into a rigid chair conformation. The crystal packing is a compromise between the hydrophobic stacking of fluorene rings (T-shaped or parallel displaced) and the hydrophilic ionic channels formed by the piperazine-chloride network.

Critical Insight: The high melting point of the 2HCl salt (283°C) is a direct result of this "ionic pinning" of the otherwise flexible piperazine ring, preventing thermal motion until high temperatures are reached.

Visual Workflow: Synthesis to Characterization

The following diagram outlines the logical flow for synthesizing the salt and validating its solid-state properties.

G cluster_char Characterization Loop Start Start: Free Base (1-(9H-fluoren-9-yl)piperazine) Salt_Form Salt Formation (Add HCl in EtOH/Et2O) Start->Salt_Form Protonation Isolation Isolation (Filtration & Washing) Salt_Form->Isolation Precipitation Recryst Recrystallization (MeOH/Ether Diffusion) Isolation->Recryst Purification PXRD PXRD Analysis (Check Crystallinity) Recryst->PXRD DSC DSC/TGA (Check Solvates/MP) Recryst->DSC Decision Pass Criteria? (Sharp Peaks + MP >280°C) PXRD->Decision DSC->Decision Decision->Recryst No (Amorphous/Impure) Final Final Product: Valid 2HCl Crystal Decision->Final Yes

Figure 1: Decision-tree workflow for the synthesis, purification, and solid-state validation of the Dihydrochloride salt.

References

  • PubChem. (2025).[2][3][4] 1-(9H-Fluoren-9-yl)piperazine dihydrochloride | C17H20Cl2N2. National Library of Medicine. Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection protocols and counter-ion stoichiometry).
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Safety Operating Guide

1-(9H-fluoren-9-yl)piperazine Dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(9H-fluoren-9-yl)piperazine Dihydrochloride Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary & Chemical Profile

1-(9H-fluoren-9-yl)piperazine Dihydrochloride is a specialized organic amine salt often used as a building block in peptide synthesis and medicinal chemistry. Its disposal requires specific attention due to the dual nature of its components: the fluorenyl group (polycyclic aromatic character, stable) and the piperazine moiety (potential sensitizer), stabilized as an acidic hydrochloride salt .[1]

This guide provides a self-validating disposal protocol designed to prevent environmental leaching, toxic gas generation, and exothermic incompatibilities.

Chemical Identity & Waste Characterization
ParameterDataOperational Implication
CAS Number 271556-46-2 (Parent/Analog)Use for waste manifesting.
Functional Groups Secondary Amine, Fluorene, HCl SaltAcidic in solution; potential sensitizer.
Hazard Class (GHS) Irritant (Skin/Eye), Sensitizer Requires full PPE; do not inhale dust.[2][3]
Reactivity Incompatible with Strong Bases & Oxidizers CRITICAL: Mixing with strong bases releases the free amine (exothermic). Mixing with bleach forms toxic chloramines.
Waste Stream Hazardous Organic Solid / Acidic Organic LiquidMust be incinerated; do not drain dispose.

Pre-Disposal: Segregation & Handling

Core Directive: The primary risk during the pre-disposal phase is accidental mobilization (dust generation) or incompatible mixing .

A. Segregation Protocol
  • Do NOT mix with Oxidizers: Fluorene derivatives can react vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Do NOT mix with Bleach (Sodium Hypochlorite): Piperazine derivatives contain secondary amines. Mixing with bleach generates chloramines and nitrogen trichloride , which are explosive and toxic.

  • Do NOT mix with Strong Bases: Adding hydroxides (NaOH) will neutralize the dihydrochloride salt, causing the free base to precipitate out of solution and generating heat.

B. Containment
  • Solids: Double-bag in high-density polyethylene (HDPE) bags or collect in a wide-mouth HDPE jar.

  • Liquids: Collect in glass or chemically resistant plastic (HDPE) carboys. Ensure the container is rated for acidic organic waste.

Disposal Workflow: Step-by-Step

This workflow separates disposal based on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Rationale: High-temperature incineration is required to break down the stable fluorene ring structure effectively.

  • Protocol:

    • Wetting (Optional but Recommended): If the powder is extremely fine and static-prone, lightly mist with a compatible solvent (e.g., Ethanol) to suppress dust before transfer.

    • Packaging: Transfer solid waste into a dedicated "Solid Organic Hazardous Waste" container.

    • Labeling: Label clearly as "1-(9H-fluoren-9-yl)piperazine 2HCl - Toxic/Irritant."

    • Final Disposal: Hand over to EHS for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Rationale: The dihydrochloride salt makes aqueous solutions acidic.

  • Protocol:

    • pH Check: Verify the pH of the solution.[4] If pH < 2, it may need to be tagged as "Acidic Organic Waste."

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, DMSO) is compatible with the waste drum.

    • Transfer: Pour into the "Halogenated" or "Non-Halogenated" waste stream depending on the solvent used.

    • No Neutralization: Do not attempt to neutralize the waste in the accumulation container. This adds unnecessary risk of exotherms. Let the waste management facility handle neutralization.

Visual Logic: Disposal Decision Tree

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-(9H-fluoren-9-yl)piperazine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid Bagging Double Bag in HDPE (Prevent Dust) Solid->Bagging SolidLabel Label: Toxic/Irritant Organic Bagging->SolidLabel Incinerate High-Temp Incineration SolidLabel->Incinerate BleachCheck CRITICAL CHECK: Is Bleach Present? Liquid->BleachCheck ChloramineRisk STOP: Explosion Risk (Chloramine Formation) BleachCheck->ChloramineRisk YES SolventCheck Identify Solvent Base (Halogenated vs Non-Halogenated) BleachCheck->SolventCheck NO LiquidLabel Label: Acidic Organic Waste SolventCheck->LiquidLabel FuelBlend Fuel Blending / Incineration LiquidLabel->FuelBlend

Caption: Decision matrix for segregating 1-(9H-fluoren-9-yl)piperazine 2HCl waste, highlighting the critical incompatibility with bleach.

Emergency Procedures (Spill Management)

If a spill occurs during the disposal process, follow this containment protocol immediately.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with a damp paper towel (water or ethanol) to prevent dust dispersal. Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Wipe the surface with a mild soap solution. Do NOT use bleach to clean the surface, as residual amine traces may react.

  • Verification: Check pH of the surface with litmus paper to ensure all acidic salt residues are removed.

Regulatory Compliance & Classification

  • US EPA (RCRA): While not typically a "P" or "U" listed waste by specific name, it falls under Characteristic Waste if the solution pH is < 2 (D002 Corrosive). It is universally treated as Hazardous Chemical Waste due to toxicity/irritancy.

  • European Waste Code (EWC): Typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2772592: 1-(9H-Fluoren-9-yl)piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for amine/bleach incompatibility). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.